Product packaging for Sodium polystyrene sulfonate(Cat. No.:CAS No. 9080-79-9)

Sodium polystyrene sulfonate

Cat. No.: B3415617
CAS No.: 9080-79-9
M. Wt: 184.21 g/mol
InChI Key: MAGFQRLKWCCTQJ-UHFFFAOYSA-N
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Description

Sodium polystyrene sulfonate is a useful research compound. Its molecular formula is C8H8O3S and its molecular weight is 184.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 184.01941529 g/mol and the complexity rating of the compound is 242. The solubility of this chemical has been described as 2.59e-01 g/L. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O3S B3415617 Sodium polystyrene sulfonate CAS No. 9080-79-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethenylbenzenesulfonic acid
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InChI

InChI=1S/C8H8O3S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h2-6H,1H2,(H,9,10,11)
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InChI Key

MAGFQRLKWCCTQJ-UHFFFAOYSA-N
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Canonical SMILES

C=CC1=CC=C(C=C1)S(=O)(=O)O
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Molecular Formula

C8H8O3S
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Related CAS

28210-41-5
Record name Poly(4-styrenesulfonic acid)
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DSSTOX Substance ID

DTXSID5045045
Record name 4-Ethenylbenzenesulfonic acid
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Molecular Weight

184.21 g/mol
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Physical Description

30% Aqueous solution: Amber liquid; [Alfa Aesar MSDS], Solid
Record name Polystyrene sulfonic acid
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Solubility

2.59e-01 g/L
Record name Polystyrene sulfonate
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CAS No.

98-70-4, 28210-41-5, 9080-79-9
Record name 4-Styrenesulfonic acid
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Record name Benzenesulfonic acid, 4-ethenyl-, homopolymer
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Record name Benzenesulfonic acid, ethenyl-, homopolymer, sodium salt
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Record name 4-STYRENESULFONIC ACID
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Record name Polystyrene sulfonate
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Historical Context and Evolution of Polystyrene Sulfonate Chemistry

The journey of polystyrene sulfonate began with the sulfonation of polystyrene, a process that introduces sulfonate (SO₃H) functional groups onto the phenyl rings of the polystyrene backbone. wikipedia.org This chemical modification transforms the hydrophobic polystyrene into a water-soluble polyelectrolyte. acs.org The idealized formula for the resulting polystyrene sulfonic acid is (CH₂CHC₆H₄SO₃H)n. wikipedia.org Neutralization with a base, such as sodium hydroxide (B78521), yields the sodium salt, sodium polystyrene sulfonate. wikipedia.org

Early methods for this conversion often involved the use of potent sulfonating agents like concentrated sulfuric acid or sulfur trioxide. wikipedia.orgresearchgate.net These techniques, while effective, could sometimes lead to side reactions such as double substitutions on the phenyl rings or crosslinking between polymer chains, where two sulfonic acid groups condense to form a sulfonyl crosslink. wikipedia.org Conversely, milder reagents like acetyl sulfate (B86663) might result in incomplete sulfonation. wikipedia.org

A significant advancement in the synthesis of polystyrene sulfonates came with the development of atom transfer radical polymerization (ATRP) of protected styrene (B11656) sulfonates. This technique allows for the creation of well-defined linear polymers and more complex molecular architectures, offering greater control over the final properties of the material. wikipedia.org The degree of sulfonation and the polymer's molecular weight are critical parameters that researchers can now tailor for specific applications. nih.govresearchgate.net

Scope of Academic Research on Sodium Polystyrene Sulfonate Beyond Biomedical Applications

The unique ion-exchange capabilities and polyelectrolytic nature of sodium polystyrene sulfonate have spurred a wide range of research into its non-biomedical applications. These investigations primarily fall within the domains of materials science and environmental engineering.

In materials science , SPS is explored for its role in creating advanced functional materials. Its properties make it a candidate for:

Proton Exchange Membranes (PEMs) in Fuel Cells: SPS is investigated as a component in PEMs, which are crucial for the operation of fuel cells. wikipedia.orgitb.ac.idacademie-sciences.fr Blends of sulfonated polystyrene with other materials, such as lignosulfonate, have been studied to create membranes with low methanol (B129727) crossover, a desirable property for direct methanol fuel cells (DMFCs). itb.ac.id

Nanocomposites: Researchers have synthesized nanocomposites incorporating SPS, such as a silver polystyrene sulfonate polyelectrolyte. academie-sciences.fr These materials can exhibit novel properties, including the spontaneous reduction of silver ions to form silver nanoparticles. academie-sciences.fr

Superplasticizers in Cement: SPS is utilized as a superplasticizer in cement formulations. wikipedia.orgsemanticscholar.org Its addition can modify the hydration process of cement, alter the morphology of crystalline structures like ettringite, and reduce pore volumes and sizes, ultimately influencing the mechanical properties of the final concrete product. semanticscholar.orgresearchgate.net

In environmental engineering , the focus is on leveraging SPS for remediation and sustainable practices:

Water Treatment Membranes: SPS particles are used as building blocks for nanofiltration membranes. mdpi.com These membranes can be designed with specific charge domains to target the removal of certain ions from water. mdpi.com

Soil Stabilization: Anionic polyelectrolytes like SPS are investigated as soil stabilizers. ascelibrary.org Research has shown that the molecular weight and concentration of the SPS solution, as well as the dosage applied, can significantly improve the strength and fracture toughness of sandy soils. ascelibrary.org

The following table summarizes some of the key research findings in these non-biomedical fields:

Application AreaResearch FocusKey Findings
Materials Science Proton Exchange MembranesBlends of SPS with lignosulfonate show potential as alternative membranes to Nafion in DMFCs due to lower methanol permeability. itb.ac.id
NanocompositesSilver polystyrene sulfonate can spontaneously form silver nanoparticles, leading to materials with potential self-healing properties. academie-sciences.fr
Cement AdditivesSPS acts as a superplasticizer, improving the microstructure and mechanical strength of blended cement. semanticscholar.orgresearchgate.net
Environmental Engineering Water FiltrationSPS particles can be used to create nanofiltration membranes with tailored ion rejection capabilities. mdpi.com
Soil StabilizationSPS treatment can enhance the strength and resistance to crack propagation in sandy soils, with effectiveness dependent on molecular weight and concentration. ascelibrary.org

Fundamental Role of Sulfonated Polystyrenes As Polyelectrolytes

Post-Polymerization Modification: Sulfonation of Polystyrene Precursors

Grafting Techniques for Functionalization

Grafting techniques offer a versatile approach to functionalize this compound (SPS) and its derivatives, thereby tailoring their properties for specific applications. These methods involve the covalent attachment of polymer chains onto a substrate, which can be another polymer or a solid surface.

One common strategy is "grafting from," where polymerization is initiated from active sites on a surface. acs.org This can be achieved through methods like thermal or UV irradiation-induced radical polymerization. acs.orgaip.org For instance, poly(sodium 4-styrene sulfonate) (PNaSS) has been grafted onto polyethylene (B3416737) terephthalate (B1205515) and polycaprolactone (B3415563) surfaces using a thermal surface-initiated atom transfer radical polymerization (ATRP) technique. aip.org ATRP is a controlled radical polymerization method that allows for the synthesis of well-defined polymers with narrow molecular weight distributions. nih.gov It requires the surface to be functionalized with an initiator. nih.gov For example, siloxane chemistry can be used to anchor initiators to titanium oxide surfaces for subsequent grafting of PNaSS. aip.org

Another approach is "grafting to," which involves attaching pre-synthesized, end-functionalized polymers onto a surface. acs.org A notable example involves the use of a modified dopamine (B1211576) anchor molecule to link thiol-terminated poly(sodium styrene (B11656) sulfonate) (polyNaSS-SH) to titanium surfaces via a "thiol-ene click" reaction. nih.govresearchgate.net This method provides excellent control over the architecture and density of the grafted polymer brushes. nih.gov

The choice of grafting technique significantly influences the architecture, density, and distribution of the grafted polymer chains, which in turn affect the material's properties and performance in various applications, including enhancing biocompatibility and creating antibacterial surfaces. acs.org

Design and Synthesis of this compound Copolymers and Composites

The versatility of this compound (SPS) is further expanded through its incorporation into copolymers and composite materials. These advanced materials leverage the properties of SPS in synergy with other components to achieve enhanced functionalities for a wide range of applications.

Synthesis of Cross-linked Polystyrene Sulfonate Materials

Cross-linked polystyrene sulfonate materials are commonly synthesized through the copolymerization of styrene and a cross-linking agent, typically divinylbenzene (B73037) (DVB), followed by sulfonation. acs.orgnih.gov The degree of cross-linking, which can be controlled by the amount of DVB, influences the material's properties such as swelling and ion-exchange capacity. researchgate.netmdpi.com Emulsion polymerization is a frequently used method to produce cross-linked polystyrene nanoparticles. researchgate.netacs.org In some cases, sodium styrene sulfonate (NaSS) is used as an emulsifying comonomer, which also introduces sulfonic acid groups into the polymer structure. researchgate.netacs.org

A challenge in the synthesis of highly sulfonated cross-linked polystyrene is achieving a high and homogeneous sulfonation level. acs.org Traditional sulfonation methods using agents like fuming sulfuric acid or chlorosulfonic acid can be harsh and lead to side reactions, including the formation of sulfone crosslinks. acs.orgmdpi.com To overcome this, a method involving the protection of the sulfonic acid group in the styrenesulfonate monomer by esterification has been developed. acs.org This protected monomer is then copolymerized with a cross-linker like divinylbenzene, followed by deprotection to yield a cross-linked poly(styrenesulfonic acid) with a high and uniform density of sulfonic acid groups. acs.org

The synthesis conditions, including the choice of sulfonating agent and reaction parameters, significantly impact the final properties of the cross-linked material. mdpi.com For instance, the use of oleum (B3057394) or chlorosulfonic acid can lead to a higher degree of sulfone bridging compared to concentrated sulfuric acid, affecting the material's porosity and swelling ability. mdpi.com

Table 1: Synthesis Parameters for Cross-linked Polystyrene Sulfonate Nanoparticles

ParameterRange/ValueEffect on Nanoparticle PropertiesReference
DVB ConcentrationVariedIncreasing DVB concentration increases the average particle diameter. researchgate.netacs.org
NaSS Content (wt %)4 to 28Increasing NaSS content increases the ion exchange capacity from 0.05 to 2.2 meq/g. researchgate.netacs.org
Polymerization MethodEmulsion PolymerizationProduces nanoparticles in the 40-60 nm diameter range. researchgate.netacs.org
Polymerization MethodEmulsifier-free SynthesisProduces nanoparticles in the 80-90 nm diameter range. researchgate.netacs.org

Integration with Activated Carbon Matrices

Composite materials integrating this compound with activated carbon have been developed for various applications, including adsorption and energy storage. One method involves the preparation of chitosan (B1678972) beads containing both polystyrene sulfonate (PSS) and activated carbon. nih.gov In this process, activated carbon is suspended in an acetic acid solution, to which chitosan is added and dissolved. nih.gov This mixture is then used to form beads. nih.gov The resulting composite material combines the properties of the individual components, offering potential for enhanced performance in applications like dye adsorption. mdpi.comdntb.gov.ua

Formation of Composite Materials with Other Polymers (e.g., Poly(3,4-ethylenedioxythiophene))

This compound (PSS) is a key component in the synthesis of the widely used conductive polymer composite, poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS). wikipedia.orgossila.com In this composite, PSS acts as a charge-balancing counter-ion for the positively charged PEDOT and enhances its processability and water solubility. wikipedia.orgossila.com

The synthesis of PEDOT:PSS typically involves the oxidative chemical polymerization of the 3,4-ethylenedioxythiophene (B145204) (EDOT) monomer in an aqueous solution containing PSS. wikipedia.orgossila.com An oxidizing agent, such as sodium persulfate, and a catalyst, like ferric sulfate (B86663), are used to initiate the polymerization. wikipedia.orgossila.com The PSS forms a template around which the PEDOT polymerizes, resulting in a core-shell nanostructure. wikipedia.org

The properties of the resulting PEDOT:PSS composite, such as its conductivity, can be tuned by various factors, including the ratio of PEDOT to PSS and the use of additives. For instance, the incorporation of co-solvents like dimethyl sulfoxide (B87167) (DMSO) or ethylene (B1197577) glycol can enhance conductivity by modifying the morphology of the polymer chains. ossila.com Furthermore, creating composite materials of PEDOT:PSS with other polymers, such as graphene oxide and polyethylene glycol, can impart additional functionalities like phase-change characteristics for thermal energy storage. nih.govacs.org

Table 2: Typical Reagents in the Synthesis of PEDOT:PSS

ReagentFunctionReference
3,4-ethylenedioxythiophene (EDOT)Monomer wikipedia.orgossila.com
Polystyrene sulfonate (PSS)Counter-ion, stabilizer, template wikipedia.orgossila.com
Sodium Persulfate (Na₂S₂O₈)Oxidizing agent ossila.com
Ferric Sulfate (Fe₂(SO₄)₃)Catalyst ossila.com

Incorporation into Chitosan Beads

This compound (PSS) can be incorporated into chitosan beads to create composite materials with applications in areas like wastewater treatment. mdpi.comdntb.gov.ua A common method for preparing these beads is the oil-water emulsion coagulation method. mdpi.comdntb.gov.ua

The synthesis process involves dissolving chitosan in an acidic solution, such as acetic acid. mdpi.com This chitosan solution is then emulsified, and an aqueous solution of PSS is added and mixed. mdpi.com The formation of beads is induced by adding a coagulation agent, typically a sodium hydroxide (B78521) solution, to the emulsion while stirring. mdpi.com The resulting composite beads feature PSS polymer chains integrated into the chitosan matrix. mdpi.com The incorporation of PSS can modify the surface morphology of the chitosan beads, creating a rougher pore structure. mdpi.com This alteration in structure, along with the presence of the sulfonic groups from PSS, can enhance the adsorption capacity of the beads for certain pollutants, such as cationic dyes like methylene (B1212753) blue. mdpi.comdntb.gov.ua

Preparation of Perfectly Sulfonated Polymers

The synthesis of "perfectly" or fully sulfonated polystyrene, where every phenyl ring is substituted with a sulfonic acid group, is desirable for applications requiring a high and uniform charge density. acs.org While post-polymerization sulfonation of polystyrene is a common method, it can sometimes lead to incomplete sulfonation or side reactions like cross-linking. mdpi.comwikipedia.org

To achieve complete and controlled sulfonation, methods based on the polymerization of sulfonated styrene monomers are employed. Reversible-deactivation radical polymerization (RDRP) techniques, such as atom transfer radical polymerization (ATRP), have been successfully used to synthesize well-defined, fully sulfonated this compound. researchgate.netdntb.gov.ua This approach allows for the direct polymerization of protected styrene sulfonate monomers, leading to polymers with controlled molecular weights and narrow polydispersities. nih.gov Following polymerization, the protecting groups are removed to yield the fully sulfonated polymer. acs.org This method avoids the harsh conditions of post-polymerization sulfonation and minimizes side reactions, ensuring a high degree of sulfonation. researchgate.net

Synthesis of Block Copolymers via Ultrasonic Irradiation

The application of ultrasonic irradiation presents a compelling, non-conventional energy source for the synthesis of block copolymers, including those containing this compound. nih.gov This technique, driven by the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles in a liquid—can initiate polymerization and induce the formation of block copolymers without the need for traditional chemical initiators. researchgate.netrsc.orgscielo.org The intense, localized energy released during cavitation can generate free radicals capable of initiating polymerization. unimelb.edu.au

A notable application of this method involves the preparation of amphiphilic block copolymers of this compound (PSS) and polystyrene (PS). researchgate.net In this process, ultrasonic irradiation simultaneously induces the degradation of PSS and the polymerization of styrene. researchgate.net The degradation of PSS creates PSS fragment radicals, which then act as macroinitiators for the polymerization of styrene monomer, resulting in the formation of a poly(styrene sulfonate-b-styrene) (P(SS-b-St)) diblock copolymer. researchgate.net

The effectiveness and outcome of ultrasonic-assisted synthesis are influenced by several key parameters, including the frequency and intensity of the ultrasound, solution viscosity, and the nature of the dissolved gases. unimelb.edu.au For instance, lower ultrasonic frequencies, such as 20 kHz, are known to generate strong mechanical forces that can be particularly effective for polymer degradation. unimelb.edu.au The rate of copolymerization has been shown to increase with higher acoustic intensity at frequencies of 20 and 40 kHz. researchgate.net

Research has demonstrated that this synthetic approach can lead to the formation of stable nano-micelles in aqueous solutions, with diameters ranging from 95 to 128 nm, as the amphiphilic block copolymers self-assemble. researchgate.net The characteristics of the resulting block copolymers and their self-assembled structures are directly influenced by the conditions of the ultrasonic irradiation. researchgate.net

Detailed findings from a representative study on the ultrasonic synthesis of P(SS-b-St) block copolymers are summarized in the table below.

Table 1: Research Findings on Ultrasonic Synthesis of P(SS-b-St) Copolymers

Parameter Observation
Methodology Ultrasonic irradiation is used to simultaneously degrade this compound (PSS) and polymerize styrene (St). researchgate.net
Mechanism PSS fragment radicals, created during the degradation process, initiate the polymerization of styrene. researchgate.net
Product An amphiphilic diblock copolymer of poly(styrene sulfonate-b-styrene) is obtained. researchgate.net
Self-Assembly The resulting block copolymers self-assemble into stable nano-micelles in aqueous solution. researchgate.net
Micelle Diameter The diameters of the nano-micelles range from 95 to 128 nm. researchgate.net

| Influencing Factors | The formation of block copolymers and micelles is influenced by the parameters of ultrasonic irradiation. researchgate.net |

Control over Molecular Weight and Polydispersity in Synthesis

The synthesis of this compound with a well-defined molecular weight (Mn) and a narrow distribution of chain lengths, known as low polydispersity (Đ), is critical for predictable material performance. Traditional free-radical polymerization often results in polymers with broad molecular weight distributions. mdpi.com However, advanced reversible-deactivation radical polymerization (RDRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have enabled significant control over the polymerization of sodium 4-styrenesulfonate. researchgate.netresearchgate.net

These controlled radical polymerization methods allow for the synthesis of SPS with low molar mass dispersity. researchgate.net For instance, ATRP has been successfully used to produce SPS with molecular weights ranging from 35,000 to 175,000 g/mol and polydispersity indices between 1.01 and 1.24. science.gov An aqueous RDRP approach has also been employed to synthesize SPS on a gram scale, achieving molecular weights from approximately 20,000 to 400,000 g/mol with dispersities around 1.05–1.3. researchgate.net This level of control is achieved by manipulating reaction variables such as pH, the concentration of sodium chloride, and the use of a methanol (B129727) cosolvent. researchgate.net The ability to produce nearly monodisperse polystyrene, which can then be sulfonated, is another route, though it can suffer from incomplete reactions and potential cross-linking. mdpi.com

Table 1: Comparison of Synthesis Methods for this compound

Polymerization TechniqueTypical Molecular Weight (Mn, g/mol )Polydispersity Index (Đ)Key Features
Free Radical PolymerizationBroad Range> 2Inexpensive, but lacks control over polymer architecture. mdpi.com
ATRP35,000 - 175,0001.01 - 1.24Allows for the synthesis of well-defined polymers. science.gov
Aqueous RDRP20,000 - 400,0001.05 - 1.3Enables high molecular weight with good control. researchgate.net

Cross-linking Density and its Influence on Material Properties

Cross-linking transforms linear this compound chains into a three-dimensional network, creating hydrogels with properties that are highly dependent on the cross-linking density. Divinylbenzene (DVB) is a commonly used cross-linking agent. acs.orgmdpi.com The degree of cross-linking has a profound impact on the material's swelling behavior, ion-exchange capacity, and mechanical properties. nih.govresearchgate.net

An increase in cross-linking density generally leads to a decrease in the swelling ratio of the polymer in a solvent. researchgate.net This is because a more tightly cross-linked network restricts the movement and expansion of the polymer chains. Conversely, a lower cross-linking density allows for greater swelling. mdpi.com For instance, in sulfonic gel-type poly(styrene-divinylbenzene) resins, a lower degree of cross-linking results in a higher swelling capacity in polar solvents like water. mdpi.com The introduction of sulfone bridges during certain sulfonation processes can act as an additional form of cross-linking, which also reduces the ability of the resin to swell. mdpi.com

The ion-exchange capacity, a critical parameter for applications like water treatment and catalysis, is also influenced by cross-linking. While the primary factor for ion exchange is the number of sulfonic acid groups, the accessibility of these sites is modulated by the swelling of the polymer matrix. nih.govresearchgate.net

Table 2: Effect of Cross-linking on Polystyrene Sulfonate Resin Properties

Cross-linking AgentCross-linking DensitySwelling BehaviorImpact on Ion Exchange
Divinylbenzene (DVB)IncreasingDecreasesCan limit accessibility of exchange sites. researchgate.net
Divinylbenzene (DVB)DecreasingIncreasesFacilitates access to exchange sites. mdpi.com
Sulfone BridgesPresentDecreasesReduces effective swelling and can lower capacity. mdpi.com

Nanoparticle and Microparticle Architectures of Polystyrene Sulfonate

This compound can be fabricated into various architectures at the nanoscale and microscale, including nanoparticles, microparticles, and microgels. These structures offer a high surface-area-to-volume ratio, which is advantageous for applications in catalysis, and as building blocks for more complex materials. acs.orgmdpi.com

Emulsion polymerization is a common technique for synthesizing polystyrene sulfonate nanoparticles, with achievable diameters in the range of 40–60 nm. acs.orgresearchgate.net Emulsifier-free synthesis methods have also been used, yielding slightly larger particles of 80–90 nm. acs.orgresearchgate.net The size of these particles can be influenced by the concentration of the cross-linking agent, with an increase in divinylbenzene leading to larger average particle diameters. acs.orgresearchgate.net It is also possible to synthesize negatively charged polyelectrolyte particles with diameters around 300 nm through batch emulsion polymerization of a precursor monomer followed by hydrolysis. mdpi.com

Microgels, which are cross-linked polymer particles that are swollen by a solvent, can be synthesized using methods like dispersion polymerization. acs.org For example, poly(N-isopropylacrylamide) (PNIPAM) microgels, which are responsive to temperature, can be flocculated by the addition of this compound. acs.org Cross-linked this compound gel micro-balls with particle sizes ranging from 150 to 250 micrometers can also be produced. google.com

Surface Modification and Functionalization of this compound Materials

The surface of this compound materials can be modified or functionalized to impart new properties or to enable their integration into more complex systems. These modifications can be achieved through various techniques, including layer-by-layer (LbL) assembly and chemical grafting.

Layer-by-layer assembly is a versatile method for creating ultrathin films with controlled thickness and composition. This technique involves the sequential adsorption of oppositely charged polyelectrolytes. nih.govnih.gov For example, films can be constructed by alternating layers of a polycation like poly(diallyldimethylammonium chloride) (PDDA) and the polyanion this compound. nih.govsioc-journal.cn This method has been used to coat various substrates, including polystyrene particles to create core-shell structures and tantalum pentoxide films. nih.govsioc-journal.cn

Chemical modification can also be used to introduce new functional groups. For instance, polystyrene films can be sulfonated using agents like fuming sulfuric acid to create polystyrenesulfonic acid films. researchgate.net Furthermore, copolymers of sodium p-styrene sulfonate with monomers like acrylamide (B121943) or chloromethylstyrene can be synthesized and then post-modified to introduce primary amines, creating polyampholytic materials. researchgate.net

Conformational Properties of this compound Chains in Solution

As a polyelectrolyte, the conformation of this compound chains in solution is highly dependent on the ionic strength of the medium. rsc.org In salt-free aqueous solutions, the electrostatic repulsion between the negatively charged sulfonate groups along the polymer backbone causes the chains to adopt a highly extended, rod-like conformation. polyelectrolyte.science

The addition of a low-molar-mass electrolyte, such as sodium chloride (NaCl), screens these electrostatic repulsions. This screening effect allows the polymer chains to become more flexible and adopt a more coiled conformation. polyelectrolyte.scienceacs.org Consequently, the viscosity of the solution typically decreases as salt is added. polyelectrolyte.scienceacs.orgresearchgate.net However, at very high salt concentrations, an unexpected increase in viscosity has been observed, indicating more complex interactions are at play. polyelectrolyte.scienceacs.orgresearchgate.net

The stiffness of a polymer chain is often described by its persistence length (Lp), which is the length over which the chain's direction is correlated. For this compound, the persistence length decreases with increasing ionic strength. tandfonline.com Studies have shown that in the presence of excess salt, the chains exhibit coil-like behavior with small persistence lengths. nih.gov The nature of the solvent also plays a role; for example, in methanol-water mixtures, the chain dimensions can pass through a maximum as the methanol content increases. nih.gov

Table 3: Influence of Solution Conditions on NaPSS Chain Conformation

ConditionPrimary EffectResulting Conformation
Low Ionic Strength (e.g., DI water)Strong electrostatic repulsion between sulfonate groups. polyelectrolyte.scienceHighly extended, rod-like. nih.gov
Increasing Ionic Strength (e.g., added NaCl)Screening of electrostatic repulsions. acs.orgMore flexible, coiled conformation. nih.gov
High Ionic StrengthComplex interactions beyond simple screening. acs.orgresearchgate.netCan lead to unexpected increases in viscosity. polyelectrolyte.scienceacs.orgresearchgate.net
Mixed Solvents (e.g., Methanol-Water)Altered solvent-polymer and intramolecular interactions. nih.govChain dimensions can vary non-monotonically. nih.gov

Fundamental Mechanistic Studies of Ion Exchange and Polyion Interactions

Principles of Cation Exchange Mechanisms

Sodium polystyrene sulfonate (SPS) is a cation-exchange resin that operates by exchanging cations, such as potassium, for sodium ions. nih.gov The core of this function lies in the negatively charged sulfonate groups (-SO₃⁻) attached to the polystyrene backbone. These fixed anionic groups attract and reversibly bind positively charged ions (cations) from the surrounding solution. The exchange process is an equilibrium reaction where the resin releases a sodium ion for each cation it binds from the solution. najah.edu This ion exchange is not highly selective for potassium; the resin can also bind other cations like calcium (Ca²⁺) and magnesium (Mg²⁺), and competition among these ions can affect the exchange capacity. nih.gov

Diffusion of the target ion from the bulk solution to the surface of the resin bead.

Diffusion of the ion through the boundary layer or film surrounding the bead.

Diffusion of the ion within the porous structure of the resin to an exchange site.

The chemical exchange of ions at the sulfonate functional group.

Diffusion of the displaced ion (in this case, sodium) out of the resin.

Diffusion of the displaced ion through the boundary layer and into the bulk solution. fuelcellstore.com

The rate-limiting step in this process is often the diffusion of ions either through the boundary film (film diffusion) or within the resin particle itself (particle diffusion). researchgate.net

The preference of a cation-exchange resin for a particular ion is determined by its selectivity, which is influenced by factors such as the valence and the hydrated ionic radius of the cation. For sulfonated polystyrene resins, the affinity for cations generally increases with increasing valence. For ions of the same valence, the affinity tends to be higher for those with a smaller hydrated radius. researchgate.net

A generally accepted affinity order for various cations to sulfonated polystyrene resins is as follows, from lowest to highest affinity:

Fe³⁺ > Al³⁺ > Pb²⁺ > Ca²⁺ > Mg²⁺ > K⁺ > Na⁺ > H⁺ wikipedia.org

This indicates that the resin has a stronger preference for trivalent cations like iron (Fe³⁺) and aluminum (Al³⁺) over divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), and a stronger preference for divalent cations over monovalent cations like potassium (K⁺) and sodium (Na⁺). It is noteworthy that while this compound is used to remove potassium, its intrinsic affinity for potassium is only slightly higher than for sodium. jst.go.jp

IonValenceRelative Affinity
H⁺+1Low
Na⁺+1
K⁺+1
Mg²⁺+2
Ca²⁺+2
Pb²⁺+2
Al³⁺+3
Fe³⁺+3High

The kinetics of ion exchange, or the rate at which it occurs, are significantly influenced by both the concentration of the ions in the solution and the duration of exposure to the resin.

Influence of Ion Concentration: Higher concentrations of the target cation in the surrounding solution generally lead to a faster rate of exchange. This is because a higher concentration gradient drives the diffusion of ions towards and into the resin particles. fuelcellstore.com In vitro studies on the binding of potassium to this compound have shown that the amount of potassium bound to the resin increases with increasing initial potassium concentrations. For instance, equilibrium binding studies demonstrated that the total potassium ions bound ranged from 0.85 to 1.01 T/R ratios (Test/Reference) at concentrations from 0.1 to 30 mM. najah.edu

Influence of Exposure Duration: The exchange of ions is a rapid process. Kinetic studies investigating the binding of potassium ions to this compound have shown that equilibrium is achieved very quickly, typically within 15 minutes. najah.edu This indicates that the majority of the ion exchange occurs shortly after the resin is exposed to the potassium-containing solution. The rapid nature of this exchange is a key feature of its mechanism of action.

A study investigating the adsorption of various drugs onto this compound provides insight into the general timeline of adsorption processes. For several compounds, a significant portion of the total adsorption occurred within the first few minutes to an hour of exposure. jst.go.jp

Time (minutes)Potassium Concentration (mM)Binding Status
< 150.3Approaching Equilibrium
150.3Equilibrium Reached
< 153.0Approaching Equilibrium
153.0Equilibrium Reached

Interactions with Counterions and Co-ions in Aqueous Media

In an aqueous solution, the behavior of this compound is governed by complex electrostatic interactions between the charged polymer chain (polyion), its associated counterions (in this case, primarily Na⁺, but also other cations it exchanges for), and any co-ions (anions from dissolved salts) present in the medium. These interactions dictate the conformational state of the polymer and its transport properties.

The valence of the counterions has a profound impact on the electrostatic interactions with the negatively charged sulfonate groups of the polystyrene chain. Multivalent counterions, such as Ca²⁺ and trivalent cations like Y³⁺, interact much more strongly with the polyion than monovalent counterions like Na⁺ or K⁺. This strong electrostatic attraction can lead to a phenomenon known as "counterion condensation," where a significant fraction of the counterions are closely associated with the polymer chain, effectively neutralizing a portion of its charge.

This enhanced binding of multivalent counterions can cause a significant conformational change in the polymer. For instance, studies on polystyrene sulfonate brushes have shown that while in the presence of monovalent ions the brush remains extended, it collapses upon the addition of even small concentrations of trivalent cations. researchgate.net This collapse is due to the formation of ionic cross-links or "bridges" between different sulfonate groups along the polymer chain, mediated by the multivalent counterions. acs.org This effect is less pronounced with divalent cations and significantly weaker with monovalent cations, which primarily screen the electrostatic repulsions between the sulfonate groups without inducing a dramatic collapse.

The fraction of free or uncondensed counterions is a critical parameter in understanding the behavior of polyelectrolyte solutions. This fraction can be estimated from conductivity measurements. nih.gov

NaPSS Concentration (g/100mL)Added NaCl (M)Temperature (K)Qualitative Effect on Conductivity
Increase0ConstantIncrease
ConstantIncreaseConstantIncrease
ConstantConstantIncreaseIncrease
Decrease0ConstantDecrease (Specific), Increase (Equivalent)

The concentration of electrolytes (added salts) in the aqueous medium plays a crucial role in modulating the interactions within and between the polystyrene sulfonate chains. In a salt-free solution, the negatively charged sulfonate groups along the polymer backbone repel each other, causing the polymer chain to adopt a more extended or rod-like conformation.

When an electrolyte such as sodium chloride (NaCl) or potassium chloride (KCl) is added, the salt ions create an ionic atmosphere that screens the electrostatic repulsions between the sulfonate groups. This screening effect allows the polymer chain to become more flexible and adopt a more coiled or compact conformation. researchgate.net Studies using quasi-elastic light scattering have demonstrated a gradual contraction of the hydrodynamic radius of this compound as the concentration of added salt increases. For example, the hydrodynamic radius of a particular sample decreased from 130 Å to 95 Å as the NaCl concentration was increased from 0.01 M to 3 M. researchgate.net This transition from an extended to a more compact coil-like structure is a hallmark of polyelectrolyte behavior in salt solutions. At sufficiently high salt concentrations, the electrostatic interactions are largely screened, and the polymer behaves more like a neutral polymer. researchgate.net

Adsorption Mechanisms on Modified Surfaces

Electrostatic Interactions in Adsorption Processes

Electrostatic forces are a fundamental driver in the adsorption of the anionic polyelectrolyte, this compound, onto various surfaces. The negatively charged sulfonate groups (-SO₃⁻) along the polymer backbone readily interact with positively charged sites on an adsorbent material. This interaction is evident in the adsorption of polystyrene sulfonate (PSS) onto materials like alumina (B75360) (α-Al₂O₃) and layered double hydroxides (LDHs), where the surface charge of the material is a key determinant of adsorption capacity. nih.govacs.org

The binding is often characterized as an electrostatic bond between the sulfonate group and the positively charged surface. acs.org For instance, studies on the adsorption of PSS onto α-Al₂O₃ particles have shown that both electrostatic and non-electrostatic interactions control the adsorption process, particularly at low ionic strengths. nih.govnih.gov The significance of electrostatic attraction is further highlighted by the fact that cationic drugs are readily adsorbed onto polystyrene sulfonate resins, largely independent of their hydrophobicity. nsf.gov In contrast, the adsorption of anionic or non-ionic compounds is more dependent on other factors like hydrophobicity, indicating that electrostatic repulsion or the absence of attraction minimizes their binding. nsf.gov

The strength of these electrostatic interactions can be influenced by the presence of other ions in the solution, which can screen the charges on both the polymer and the surface, thereby affecting the adsorption process.

Influence of Solution pH on Adsorption Capacity

The pH of the solution is a critical parameter that significantly influences the adsorption capacity of this compound by altering the surface charge of the adsorbent material. The protonation and deprotonation of surface functional groups on the adsorbent are directly dependent on the pH, which in turn dictates the strength of the electrostatic interaction with the negatively charged PSS.

For example, in the case of adsorption onto alumina particles, the PSS adsorption capacity is highly pH-dependent. On smaller alumina particles, the adsorption of PSS decreased significantly as the pH increased from 4 to 9. nih.govnih.gov This is because, at lower pH values, the alumina surface is more protonated and thus more positively charged, leading to stronger electrostatic attraction with the anionic PSS. As the pH increases, the surface becomes less positive or even negatively charged, leading to repulsion and reduced adsorption. nih.govnih.gov

This principle also governs the interaction of SPS with various drugs in solution. The adsorption of drugs onto SPS can be dependent on their pKa, which determines whether the drug is in an ionic or uncharged form at a given pH. acs.orgmdpi.com For instance, drugs that are cationic at the pH of the solution will have a stronger electrostatic attraction to the negatively charged SPS resin. nsf.gov The table below illustrates the pH-dependent adsorption behavior of PSS on different-sized alumina particles.

pHPSS Adsorption on Small Al₂O₃PSS Adsorption on Large Al₂O₃
4HighRelatively Stable
6MediumRelatively Stable
9LowRelatively Stable
This table is generated based on qualitative findings that PSS adsorption onto small α-Al₂O₃ significantly decreased with increasing pH from 4 to 9, while adsorption onto large α-Al₂O₃ decreased insignificantly in the same pH range. nih.govnih.gov

Complexation Behavior with Biological Macromolecules (e.g., Proteins)

This compound interacts with biological macromolecules like proteins primarily through electrostatic forces, leading to the formation of protein-polyelectrolyte complexes (PPCs). This behavior is of significant interest in fields such as biotechnology and drug delivery. The formation and stability of these complexes are highly sensitive to the solution environment, including ionic strength, the presence of other solutes, and pH. Studies involving bovine serum albumin (BSA) as a model protein have provided detailed insights into these complexation phenomena. nih.govnih.gov

Role of Electrostatic Screening in Complex Formation

Electrostatic interactions are the primary driving force for the complexation between the negatively charged sulfonate groups of SPS and positively charged patches on a protein's surface. nih.gov The addition of salts to the solution introduces ions that can shield these charges, a phenomenon known as electrostatic screening. This screening effect significantly hinders the formation of protein-polyelectrolyte complexes. nih.gov

Even when a protein and polyelectrolyte have the same net charge (e.g., BSA and NaPSS at a pH above BSA's isoelectric point), complexation can still occur due to attractive interactions between the polyelectrolyte and localized positive patches on the protein surface. nih.govacs.org However, salts will also screen these interactions, leading to a nonmonotonic dependence of binding affinity on the ionic strength. acs.org

Impact of Co-solutes (Salts, Polymers, Sugars) on Complexation Thermodynamics

The thermodynamics of complex formation between SPS and proteins are sensitive to the presence of various co-solutes. These co-solutes can influence complexation through several mechanisms, including electrostatic screening, molecular crowding, and direct interactions with the protein.

Polymers: Neutral polymers like polyethylene (B3416737) glycol (PEG) can influence complex formation, particularly at high concentrations. While PEGs of various molecular weights showed no measurable effect on the initial formation of soluble BSA-NaPSS complexes, high molecular weight PEG (PEG-20000) at high concentrations promoted the formation of insoluble complexes. nih.govnih.gov This is attributed to the "molecular crowding" effect, where the polymer reduces the available solution volume, effectively increasing the concentration of the protein and polyelectrolyte and favoring their association. nih.gov

Sugars: The impact of sugars on BSA-NaPSS complexation is generally less pronounced. Sucrose, for example, has been observed to have little effect. nih.govnih.gov However, its chlorinated analog, sucralose, showed a minor stabilizing effect, slightly hindering the onset of complex formation. This was attributed to sucralose's propensity to interact with the protein surface, which was confirmed by fluorescence quenching assays and molecular dynamics simulations. nih.gov

The following table summarizes the observed effects of different co-solutes on the complexation of Bovine Serum Albumin (BSA) and this compound (NaPSS).

Co-soluteEffect on Soluble Complex FormationEffect on Insoluble Complex FormationUnderlying Mechanism
Salts (NaCl, NaBr, NaI)HinderedHinderedElectrostatic Screening nih.gov
Polyethylene Glycol (PEG-400, PEG-3000)No measurable effectNo measurable effect-
Polyethylene Glycol (PEG-20000)No measurable effectPromoted (at high conc.)Molecular Crowding nih.gov
SucroseLittle to no effectLittle to no effect-
SucraloseMinor hindering effect-Propensity for protein surface nih.gov

pH-Dependent Complex Formation and Charge Neutralization

The pH of the solution is a master variable controlling the complexation between proteins and SPS because it dictates the charge state of the protein. The ionization of amino acid residues, particularly acidic and basic groups, is highly pH-dependent, thus altering the protein's net charge and the distribution of charged patches on its surface. nih.govnih.gov

The interaction between BSA and NaPSS has been systematically studied by varying the pH. This allows for the identification of several critical pH values that characterize the complexation process:

pHc : The pH at which the formation of soluble protein-polyelectrolyte complexes begins. nih.gov

pHΦ : The pH corresponding to the formation of insoluble complexes, leading to phase separation and turbidity. nih.gov

pHopt : The pH at which charge neutralization of the complexes occurs, often corresponding to the maximum precipitation. nih.gov

Complex formation is initiated as the pH is adjusted to values where the protein develops a sufficient positive charge to attract the anionic polyelectrolyte. As the pH continues to change, increasing the protein's positive charge, the interaction becomes stronger, leading to the formation of larger, insoluble aggregates and eventually phase separation. The point of maximum interaction or precipitation (pHopt) occurs when the negative charges of the NaPSS are stoichiometrically neutralized by the positive charges on the bound proteins. acs.org The presence of co-solutes like salts can shift these critical pH values, typically hindering complex formation and requiring more extreme pH conditions to induce association due to electrostatic screening. nih.gov

Advanced Spectroscopic and Analytical Characterization of Sodium Polystyrene Sulfonate Materials

Spectroscopic Analysis of Functional Groups

Spectroscopic methods are indispensable for identifying the key functional groups in sodium polystyrene sulfonate and for studying its interactions with other substances.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for confirming the successful sulfonation of polystyrene and identifying the characteristic functional groups of SPS. The introduction of the sulfonate group (-SO₃Na) onto the polystyrene backbone results in the appearance of new, distinct absorption bands in the infrared spectrum.

The successful sulfonation process is primarily confirmed by the appearance of characteristic peaks corresponding to the sulfonate group. nih.gov Strong evidence for the formation of this compound is provided by the emergence of bands at approximately 1176, 1129, and 1035 cm⁻¹. researchgate.net Additionally, peaks around 1036 cm⁻¹ and 1008 cm⁻¹ are characteristic of the sulfonate group. nih.gov The C-S stretching vibration can also be observed at approximately 670 cm⁻¹.

FTIR can also be used to assess the degree of sulfonation. Commercially available this compound, often produced by the post-treatment of polystyrene, has been shown by FTIR analysis to have degrees of sulfonation between 89–95%. acs.org The changes observed in FTIR spectra, such as the appearance of bands at 1029.39 cm⁻¹, indicate the presence of -SO₃H groups, which are then converted to the sodium salt form.

A summary of key FTIR absorption bands for this compound is presented below.

Wavenumber (cm⁻¹)AssignmentReference
~3450O-H stretching (associated with moisture) researchgate.net
~2920Asymmetric C-H stretching nih.gov
~2850Symmetric C-H stretching nih.gov
~1176, 1129Sulfonate group vibrations researchgate.net
~1036, 1008Symmetric SO₂ stretching of sulfonate group nih.govresearchgate.net
~670C-S stretching vibration researchgate.net

UV-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the interactions between this compound and other molecules, such as drugs or ionic liquids. These interactions can lead to changes in the electronic environment of the polymer, which are reflected as shifts in the UV-Vis absorption spectrum.

For instance, studies have shown that the interaction of SPS with certain drugs can be quantified by monitoring the concentration of the drug in solution using UV-Vis spectroscopy at its maximum absorption wavelength. jst.go.jpjst.go.jp For example, the adsorption of drugs like amlodipine (B1666008) besylate and nifedipine (B1678770) onto SPS has been successfully evaluated. jst.go.jp The maximum absorption wavelengths for various drugs have been determined to facilitate these studies, such as 364.0 nm for amlodipine and 237.3 nm for nifedipine. jst.go.jp

Furthermore, interactions with ionic liquids have been shown to decrease the absorption intensity of SPS. When SPS interacts with other polymers, shifts in the absorption peaks can be observed. For example, upon interaction with a fluorinated polymer, the characteristic peaks of the interacting polymer at 208 nm and 232 nm shifted to 204 nm and 226 nm, respectively, indicating an electrostatic interaction with the sulfonated polystyrene. researchgate.net These studies demonstrate the utility of UV-Vis spectroscopy in elucidating the binding and interaction mechanisms of this compound in various environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical information about the polymer's molecular structure and the degree of sulfonation.

¹H NMR spectroscopy can be used to confirm the presence of the sulfonic acid group, with a peak appearing around 2.0 ppm being assigned to this group in sulfonated polystyrene. researchgate.net ¹³C NMR is particularly useful for identifying the specific carbon atoms on the phenyl ring that have been sulfonated. The ¹³C NMR spectrum of sulfonated polystyrene clearly shows a new signal at approximately 139 ppm, which is assigned to the chemical shift of the carbon atom bonded to the sulfonate group. auremn.org.br The signals for methylene (B1212753), methine, and other aromatic carbons are generally not significantly influenced by the presence of the sulfonate group. auremn.org.br

NMR is also a precise method for determining the degree of sulfonation. Studies comparing fully sulfonated SPS with commercially available samples have used ¹H and ¹³C NMR to reveal that the commercial samples often have a degree of sulfonation between 89-95%. acs.org For accurate quantitative analysis, especially with ¹H NMR, it is sometimes necessary to determine the T1 relaxation times to ensure complete magnetization recovery between pulses. nih.gov Gel-state NMR is an emerging technique that allows for the analysis of both water-insoluble and water-soluble portions of polymer samples, providing a more comprehensive structural picture. digitellinc.com

Morphological and Microstructural Characterization

Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface topography and morphology of polymer materials. pressbooks.pub It utilizes a focused beam of electrons to scan the surface of a specimen, generating signals that provide information about the sample's surface features and composition. azooptics.com The resulting images offer a high-resolution, three-dimensional representation of the material's microstructure. pressbooks.pubazooptics.com

In the context of this compound and related materials, SEM is employed to visualize the surface morphology at the micro and nanoscale. pressbooks.pub For instance, in studies of blends containing sulfonated polystyrene (sPS), SEM analysis has been used to assess the homogeneity of the surface morphology. scitepress.org The appearance of the material in SEM images can reveal whether the surface is smooth, porous, or aggregated, providing insights into the material's structure. pressbooks.pub For example, in a blend of sulfonated polystyrene and maleated natural rubber, SEM images showed that a specific composition ratio resulted in a more homogeneous surface morphology compared to others. scitepress.org The technique can also be used to observe the particle morphology and dispersion state of polystyrene-based particles. jeol.com

X-ray Diffraction (XRD) is an analytical technique used to investigate the crystallographic structure of materials. It provides information on whether a material is crystalline, amorphous, or a combination of both. Crystalline materials produce sharp diffraction peaks, while amorphous materials result in broad humps or halos in the XRD pattern. scitepress.org

The analysis of this compound (SPS) and its blends via XRD reveals insights into its solid-state nature. The PXRD diffraction pattern of SPS has been shown to exhibit two major diffraction peaks at 2θ angles of 32.40° and 43.12°, which is indicative of the crystalline nature of the material. mdpi.com When SPS is incorporated into hydrogel formulations, such as with polyacrylic acid, the resulting PXRD pattern shows a decrease in the intensity of these characteristic peaks, suggesting a reduction in crystallinity. mdpi.com Similarly, in blends of sulfonated polystyrene (sPS) with other polymers, XRD patterns are used to evaluate the crystallinity of the resulting membrane. scitepress.org The intensity and position of the peaks can be influenced by the interactions between the polymer components. scitepress.org

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional surface topography information at the nanoscale. azooptics.com It works by scanning a sharp tip, attached to a cantilever, over the sample surface. The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured to create a topographical map of the surface. azooptics.com

AFM has been effectively used to characterize the surface of materials functionalized by grafting poly(sodium 4-styrene sulfonate) (PNaSS). chemrxiv.orgnih.gov This characterization is crucial for understanding the molecular-level organization of the grafted polymer on the substrate. chemrxiv.orgchemrxiv.org Studies have used AFM to visualize the spatial organization of PNaSS on surfaces like polyethylene (B3416737) terephthalate (B1205515) (PET) and polycaprolactone (B3415563) (PCL). nih.govchemrxiv.org The results from AFM imaging can identify characteristic features, such as patches of the polymer on the surface, and reveal how different grafting methods influence the resulting topography. nih.govchemrxiv.org For example, AFM has been used to observe that grafting PNaSS onto PET surfaces can result in a homogeneous film covering the surface, with the morphology being dependent on the specific grafting conditions used. chemrxiv.org This demonstrates the capability of AFM to provide detailed insights into the surface topography and conformation of grafted this compound. chemrxiv.orgchemrxiv.org

Thermal and Stability Analysis

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net It is a valuable tool for assessing the thermal stability of polymers and characterizing their decomposition behavior. dtic.mil

The thermal degradation of poly(sodium 4-styrenesulfonate) under an inert atmosphere, such as nitrogen, occurs in multiple stages. marquette.edu A typical TGA curve for this polymer shows distinct steps of mass loss at different temperature ranges. marquette.edu

The initial mass loss, often occurring below 200°C, is typically attributed to the loss of absorbed water. nih.gov A more significant thermal degradation process for this compound involves several steps. marquette.edu The first degradation step occurs between approximately 210°C and 280°C, accounting for a small percentage of mass loss. marquette.edu A second, more substantial mass loss of about 13% takes place in a narrow temperature range from 430°C to 500°C. marquette.edu Further degradation occurs at higher temperatures. The breakdown of the sulfonate group is reported to occur in the range of 250–400 °C. dtic.mil

The table below summarizes the thermal degradation stages for poly(sodium 4-styrenesulfonate) as observed in a TGA study. marquette.edu

Table 2: Thermal Degradation Stages of Poly(sodium 4-styrenesulfonate) via TGA

Degradation Step Temperature Range (°C) Mass Loss (%) Evolved Products
1 210 - 280 ~5 Water, Sulfur Dioxide
2 350 - 400 Minor Carbon Oxysulfide (COS)
3 430 - 500 ~13 Methane, Benzene (B151609), Styrene (B11656), Toluene, Methylstyrene
4 550 - 580 - Carbon Monoxide, Alcohol

Data adapted from TGA/FTIR studies on the thermal degradation of poly(sodium 4-styrenesulfonate). marquette.edu

Electrochemical and Surface Property Measurements

Conductivity Measurements and Ionic Transport

The electrochemical characterization of this compound (PSSNa) materials fundamentally involves the assessment of their conductivity and the mechanisms of ionic transport. As a polyelectrolyte, the conductivity of PSSNa in aqueous solutions is primarily governed by the mobility of its constituent ions: the polyanionic polystyrene sulfonate chains and the free sodium (Na⁺) counter-ions. google.com

Conductivity measurements reveal a distinct relationship between concentration and conductive properties. The specific conductance of PSSNa solutions tends to increase with rising polyelectrolyte concentration. This is attributed to the greater number of charge-carrying ions per unit volume. google.comscienceopen.com Conversely, the equivalent conductance, which accounts for the conductivity per mole of electrolyte, increases with dilution. google.comscienceopen.com This behavior is characteristic of strong electrolytes, where greater separation between ions at lower concentrations reduces ion-ion interactions, thereby enhancing ionic mobility.

Ionic transport in this compound is fundamentally an ion-exchange process. The sulfonate groups (-SO₃⁻) along the polymer backbone are fixed, while the associated sodium counter-ions are mobile and can be exchanged for other cations. akjournals.comnihs.go.jp This property is the basis for its primary application in removing excess potassium (K⁺) ions from solution, though it is not perfectly selective and can also exchange sodium for other cations like calcium (Ca²⁺) and magnesium (Mg²⁺). akjournals.comresearchgate.net The efficiency of this exchange is influenced by the concentration and mobility of the ions involved. nih.gov The temperature of the solution is another critical factor, with higher temperatures generally leading to increased ionic mobility and, consequently, higher conductivity. nih.gov

Parameter Relationship with PSSNa Concentration Governing Principle
Specific Conductance Increases with increasing concentrationHigher density of charge carriers (ions) per unit volume. google.comscienceopen.com
Equivalent Conductance Decreases with increasing concentration (or increases with dilution)Reduced inter-ionic interference at lower concentrations allows for greater ionic mobility. google.comscienceopen.com

Quartz Crystal Microbalance with Dissipation (QCM-D) for Adsorption and Viscoelasticity

Quartz Crystal Microbalance with Dissipation (QCM-D) is a highly sensitive, real-time analytical technique used to study the adsorption of this compound onto various surfaces and to characterize the viscoelastic properties of the resulting thin films. akjournals.comnih.gov The method operates by monitoring two key parameters of a quartz crystal sensor: the change in resonant frequency (Δf) and the change in energy dissipation (ΔD). researchgate.net

A decrease in the sensor's frequency (a negative Δf) corresponds to an increase in mass adsorbed onto the sensor surface. This allows for the precise, real-time tracking of PSSNa adsorption from a solution. researchgate.net QCM-D is frequently employed to monitor the layer-by-layer (LbL) assembly of polyelectrolyte multilayers, where PSSNa is often used as the anionic component. acs.org

Simultaneously, the dissipation (ΔD) measurement provides qualitative information about the structural properties of the adsorbed film. An increase in dissipation signifies that the adsorbed layer is soft, hydrated, or viscoelastic, as it dampens the crystal's oscillation more effectively. A low dissipation value indicates a rigid and compact film. akjournals.com For PSSNa films, changes in ΔD can reveal processes such as film swelling or collapse in response to changes in pH, ionic strength, or temperature. acs.org For instance, a significant increase in ΔD upon exposing a PSSNa film to a low ionic strength buffer would suggest that the film is swelling due to electrostatic repulsion between the sulfonate groups, taking on a more hydrated and less rigid structure.

QCM-D Parameter Measurement Interpretation for PSSNa Films
Frequency Change (Δf) Change in the resonant frequency of the quartz crystal sensor.A negative shift (-Δf) indicates mass adsorption, quantifying the amount of PSSNa deposited on the surface. researchgate.net
Dissipation Change (ΔD) Change in the rate of energy loss of the oscillating crystal.An increase in ΔD indicates the formation of a soft, hydrated, or viscoelastic film; a low ΔD suggests a rigid, compact film structure.

Ellipsometry for Film Thickness and Optical Properties

Ellipsometry is a non-destructive optical technique extensively used to determine the thickness and optical properties (specifically, the refractive index and extinction coefficient) of thin films of this compound. nihs.go.jpnih.gov The technique measures the change in the polarization state of light upon reflection from a sample surface. By analyzing these changes, typically reported as the ellipsometric angles Psi (Ψ) and Delta (Δ), a model can be constructed to determine the film's characteristics with high precision, often at the angstrom scale. google.com

For PSSNa films, which are typically transparent in the visible spectrum, spectroscopic ellipsometry can be applied over a range of wavelengths. The thickness of the film can be accurately determined from the measurements. Furthermore, the refractive index (n) of the film can be calculated. The refractive index of sulfonated polystyrene is known to be dependent on the degree of sulfonation; for fully sulfonated polystyrene, the refractive index is approximately 0.06 lower than that of pure polystyrene at a wavelength of 633 nm. researchgate.net This sensitivity allows ellipsometry to be used not only for thickness measurement but also as a quality control tool to assess the consistency of the sulfonation process.

The data obtained from ellipsometry are crucial for applications where precise control over film thickness and optical uniformity is required.

Parameter Description Typical Finding for Sulfonated Polystyrene
Film Thickness The vertical dimension of the deposited PSSNa film.Can be measured with sub-nanometer precision.
Refractive Index (n) A measure of how light propagates through the material.Varies with the degree of sulfonation. For fully sulfonated polystyrene, 'n' is ~0.06 lower than for pure polystyrene (at 633 nm). researchgate.net

Zeta Potential Measurements for Surface Charge Characterization

Zeta potential measurements are a critical tool for characterizing the surface charge of this compound in particulate or dissolved form. The zeta potential is the electric potential at the slipping plane, which is the boundary separating the layer of ions bound to the particle surface from the bulk solution. It provides a direct indication of the magnitude of the electrostatic repulsion or attraction between particles and is a key predictor of colloidal stability.

Due to the presence of the sulfonate (-SO₃⁻) functional groups, this compound is a strong anionic polyelectrolyte and exhibits a significant negative zeta potential in aqueous suspension. researchgate.net This high negative charge is responsible for the electrostatic repulsion that stabilizes PSSNa-coated particles against aggregation.

The zeta potential of PSSNa is highly dependent on the solution's pH. However, as a salt of a strong acid (polystyrene sulfonic acid), its sulfonate groups remain ionized (negatively charged) over a very broad pH range, resulting in a consistently negative zeta potential from acidic to alkaline conditions. researchgate.net When PSSNa is adsorbed onto a positively charged surface, it can neutralize the surface charge and, at sufficient concentrations, cause a charge reversal, making the surface negatively charged. researchgate.net The ionic strength of the medium also plays a role; increasing salt concentrations can compress the electrical double layer and reduce the magnitude of the measured zeta potential. nihs.go.jp

pH Value Zeta Potential (mV) of PSS-coated Particles (Representative Data)
3.0-35
5.0-40
7.0-42
9.0-45
11.0-45
(Data are representative, derived from graphical information presented in studies on PSS-coated nanoparticles, illustrating the typical trend of maintaining a strong negative charge across a wide pH range. researchgate.net)

Impurity Profiling and Analytical Method Development

High-Performance Liquid Chromatography (HPLC) for Organic Impurities

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the identification and quantification of organic impurities in bulk this compound and its finished products. The presence of residual monomers, cross-linking agents, and other byproducts from the manufacturing process must be controlled to ensure the material's quality and purity.

A specific, precise, and accurate reverse-phase HPLC method with UV detection has been developed for the simultaneous estimation of key toxic organic impurities. scienceopen.comresearchgate.net These impurities often include unreacted monomers like styrene, cross-linking agents such as divinylbenzene (B73037) (DVB) and its isomer ethylvinyl benzene (EVB), and other process-related impurities like naphthalene. scienceopen.comakjournals.com Due to the polymeric and insoluble nature of the PSSNa resin, sample preparation typically involves extracting the impurities using a suitable organic solvent before injection into the HPLC system. akjournals.com

Method validation is performed according to established guidelines to ensure specificity, accuracy, precision, linearity, and sensitivity (Limit of Detection, LOD, and Limit of Quantitation, LOQ). researchgate.net Such validated methods are essential for routine quality control, enabling manufacturers to monitor and control impurity levels in their products effectively.

Table 5.6.1.1: Chromatographic Conditions for Impurity Analysis in this compound

Parameter Condition
Column SUPLEX PKB-100, 5 µm, 250 mm × 4.6 mm
Mobile Phase Isocratic: Acetonitrile and Water (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 20 µL
UV Detection Wavelength 254 nm (for Styrene, DVB, EVB); 220 nm (for Naphthalene)
(Conditions sourced from a validated method for the analysis of organic impurities in SPS. akjournals.com)

Table 5.6.1.2: Validation Summary for HPLC Method of Organic Impurities

Impurity Retention Time (min) Linearity (r²) LOD (µg/mL) LOQ (µg/mL)
Styrene ~10.5>0.9990.050.15
Naphthalene ~12.1>0.9990.040.12
Ethylvinyl benzene ~22.5>0.9990.050.15
Divinyl benzene ~28.7>0.9990.050.15
(Data derived from a published study on the development and validation of an HPLC-UV method for impurities in this compound. scienceopen.comakjournals.comresearchgate.net)

Validation of Analytical Methods for Polymer Purity Assessment

The validation of analytical methods is a critical process in the quality control of this compound, ensuring that the chosen methods are suitable for their intended purpose. asean.org This process demonstrates through documented evidence that the analytical procedure consistently produces a result that meets pre-determined acceptance criteria. globalresearchonline.net For this compound, purity assessment is paramount, and the validation of methods used to detect and quantify impurities is rigorously performed according to international guidelines, such as those from the International Conference on Harmonisation (ICH). researchgate.netakjournals.com

A key aspect of purity assessment for this compound is the quantification of organic impurities, which can include residual monomers like styrene, cross-linking agents such as divinylbenzene (DVB), and other byproducts like ethylvinyl benzene (EVB) and naphthalene. researchgate.netscienceopen.com A validated high-performance liquid chromatography (HPLC) method with UV detection is a common and effective technique for this purpose. akjournals.comscienceopen.com The validation process for such a method involves evaluating several performance characteristics to ensure its reliability, accuracy, and precision. gavinpublishers.com

The primary validation parameters for analytical methods used in the purity assessment of this compound include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.netakjournals.com Each of these parameters is systematically investigated to build a comprehensive validation profile of the analytical method.

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. gavinpublishers.com For this compound, this involves demonstrating that the peaks for impurities like styrene, naphthalene, and divinylbenzene are well-resolved from each other and from any other components in the sample matrix. researchgate.net This is often achieved by comparing the chromatograms of the sample solution with those of standard solutions of the impurities. researchgate.net

Linearity refers to the ability of the analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. gavinpublishers.com This is typically determined by analyzing a series of dilutions of a standard solution containing the impurities. The linearity is then evaluated by plotting the peak areas against the corresponding concentrations and performing a linear regression analysis. researchgate.net A high correlation coefficient (R²) is indicative of a strong linear relationship. researchgate.net

The range of an analytical method is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. asean.org For impurity testing in this compound, the range is established by confirming that the method performs reliably at the extremes of the concentration levels expected in the samples. asean.org

Accuracy is the closeness of the test results obtained by the method to the true value. gavinpublishers.com It is often assessed by performing recovery studies, where a known amount of the impurity standard is added to a sample of this compound, and the percentage of the added impurity that is recovered by the analytical method is calculated. researchgate.net The acceptance criteria for accuracy are typically within a certain percentage of the theoretical value. akjournals.com

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. gavinpublishers.com It is usually evaluated at three levels: repeatability, intermediate precision, and reproducibility. Repeatability refers to the precision under the same operating conditions over a short interval of time. Intermediate precision assesses the variation within the same laboratory, while reproducibility assesses the precision between different laboratories. The precision is typically expressed as the relative standard deviation (RSD) of a series of measurements. researchgate.netakjournals.com

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net For impurity analysis, it is crucial that the LOQ is sufficiently low to allow for the accurate measurement of impurities at levels that comply with regulatory requirements. researchgate.net These limits are often determined based on the signal-to-noise ratio of the analytical instrument's response. researchgate.net

The following tables present a summary of the validation parameters for a validated HPLC-UV method for the quantitative analysis of organic impurities in this compound. researchgate.netakjournals.comscienceopen.com

Research Findings on Method Validation for this compound Purity

A study on the development and validation of an HPLC-UV method for the quantitative analysis of carcinogenic organic impurities in this compound provided detailed findings on the method's performance. researchgate.netakjournals.comscienceopen.com The method was validated for specificity, accuracy, precision, linearity, LOD, and LOQ, demonstrating its suitability for impurity testing of commercial batches of the bulk drug and finished products. akjournals.comscienceopen.com

The specificity of the method was confirmed by the absence of interfering peaks at the retention times of the analytes of interest in the chromatograms of the sample solutions. researchgate.net The linearity of the method was established over a range of concentrations for each impurity, with correlation coefficients consistently greater than 0.99, indicating a strong linear relationship between the concentration and the instrument response. researchgate.net

The accuracy of the method was determined through recovery studies at different concentration levels. akjournals.com The mean percentage recoveries for the impurities were found to be within the acceptable range of 93.0–111.0%. akjournals.com The precision of the method was demonstrated by the low relative standard deviation (RSD) values obtained for replicate injections, which were less than 5.0%. akjournals.com

The LOD and LOQ values were determined to be sufficiently low to detect and quantify the impurities at the required levels. researchgate.net The robustness of the method was also evaluated by intentionally varying critical parameters, and the results remained unaffected by these small variations, indicating the method's reliability under normal usage. researchgate.netakjournals.com

Table 1: Linearity Data for Organic Impurities in this compound

ImpurityRange (µg/mL)Correlation Coefficient (R²)
Styrene0.1 - 5.0> 0.999
Naphthalene0.1 - 5.0> 0.999
Divinylbenzene0.1 - 5.0> 0.999

Table 2: Accuracy (Recovery) Data for Organic Impurities in this compound

ImpuritySpiked LevelMean Recovery (%)% RSD
StyreneLOQ98.52.1
100%101.21.5
150%100.81.2
NaphthaleneLOQ95.72.5
100%99.81.8
150%100.11.4
DivinylbenzeneLOQ96.22.3
100%100.51.6
150%100.31.3

Table 3: Precision Data for Organic Impurities in this compound

ImpurityConcentration (µg/mL)Repeatability (% RSD)Intermediate Precision (% RSD)
Styrene1.0< 2.0< 3.0
Naphthalene1.0< 2.0< 3.0
Divinylbenzene1.0< 2.0< 3.0

Table 4: LOD and LOQ Data for Organic Impurities in this compound

ImpurityLimit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
Styrene0.030.1
Naphthalene0.030.1
Divinylbenzene0.030.1

Applications of Sodium Polystyrene Sulfonate in Material Science and Engineering

Advanced Membrane Technologies

The presence of sulfonate functional groups makes sodium polystyrene sulfonate an ideal candidate for the fabrication of high-performance membranes. These membranes are engineered for specific separation and electrochemical processes, leveraging the polymer's ionic properties to control the transport of molecules and ions.

Proton exchange membranes are central to the operation of fuel cells, facilitating the transport of protons from the anode to the cathode. Sulfonated polystyrene (SPS), the acidic form of SPS, has been explored as a cost-effective alternative to commercially prevalent materials like Nafion®. The aromatic rings in the polystyrene backbone can be functionalized with sulfonic acid groups, creating pathways for proton conduction mdpi.com.

Modifications such as grafting, blending, and crosslinking are employed to enhance the chemical stability and mechanical properties of SPS-based membranes mdpi.com. For instance, copolymers of polystyrene with grafted poly(sodium styrenesulfonate) have demonstrated excellent proton conductivities, reaching up to approximately 0.24 S·cm⁻¹ mdpi.com. Research has also focused on creating composite membranes to improve performance. A modified membrane containing 1% wt SPS, 1% wt polyethylene (B3416737) (PE), and 0.25% wt of a metal-organic framework (MIL-53(Al)-NH2) exhibited a selectivity factor of 7.17 × 10⁴ S·s/cm³ and a maximum peak power density of 17.04 mW/cm² ijcce.ac.ir.

Studies on electrospun sulfonated polystyrene membranes made from waste packaging have shown that properties like ion-exchange capacity (IEC) and proton conductivity are dependent on the sulfonation time.

Table 1: Properties of Electrospun Sulfonated Polystyrene PEMs at Different Sulfonation Times

Sulfonation Time (hours) Ion-Exchange Capacity (IEC) (mmol/g) Maximum Proton Conductivity (S/cm)
2 2.857 -

This table presents selected data from studies on electrospun sulfonated polystyrene membranes, showing the impact of sulfonation duration on key fuel cell performance metrics econstor.eueconstor.eu.

The anionic sulfonate groups (-SO₃⁻) attached to the main polymer chain make this compound highly effective for ion exchange processes researchgate.net. This property is harnessed in ion exchange membranes (IEMs) used for applications like electrodialysis, particularly for desalination in high-salinity environments columbia.edu.

A significant challenge for commercial IEMs is the loss of selectivity in highly concentrated salt solutions. To address this, advanced sulfonated polystyrene IEMs have been developed with tailored properties achieved by controlling synthesis parameters columbia.edu. Another approach involves creating semi-interpenetrating polymer network (semi-IPN) structures. By sulfonating polystyrene/polyvinylidene fluoride (B91410) (PVDF) alloy particles and then thermoforming them, a cation exchange membrane with a satisfactory sulfonation degree of up to 85% can be produced mdpi.com. The anionic nature of PSSNa also allows for its superficial inclusion in membranes through techniques like the generation of interpenetrating polymer networks, which is noted for being a simple and efficient method researchgate.net.

This compound is a key building block for creating advanced filtration membranes, including nanofiltration (NF) and ultrafiltration (UF) membranes. A novel method for preparing NF membranes involves combining negatively charged polystyrene sulfonate particles (with a diameter of ~300 nm) with a positively charged polyelectrolyte, such as polyethyleneimine (PEI) researchgate.netsemanticscholar.orgnih.gov. This creates a polyelectrolyte complex with both negative and positive domains.

These membranes are fabricated by applying the polyelectrolytes to a UF support membrane in a simple one-step coating process nih.gov. The resulting membrane's charge and salt rejection capabilities can be precisely adjusted by altering the concentration of the polystyrene sulfonate particles in the coating solution researchgate.netnih.gov. Research into polyelectrolyte complex membranes made from poly(sodium-p-styrenesulfonate) and polyethyleneimine, modified with carbon nanoparticles, has demonstrated their effectiveness in water treatment. An optimal cross-linked membrane showed significantly higher permeability compared to unmodified membranes, with a rejection rate of 99.99% for dyes and over 97% for heavy metal ions like Cu²⁺, Cd²⁺, and Pb²⁺ mdpi.com. The polymer-enhanced ultrafiltration (PEUF) technique, which combines water-soluble polymers like SPS with ultrafiltration, has also been noted as an effective method for improving the retention of dyes nih.gov.

Adsorbent and Sorbent Materials

The ion-exchange capabilities of this compound also make it a highly effective material for creating adsorbents designed to remove pollutants from water. By functionalizing polystyrene with sulfonate groups, materials can be produced that selectively bind with and remove contaminants.

Sulfonated polystyrene, particularly derived from waste materials, serves as a potent cation-exchange resin for extracting heavy metal ions from aqueous solutions research-nexus.net. The sulfonic groups are crucial for the adsorption process. Studies have demonstrated the successful use of sulfonated waste polystyrene (SWPS) from high-impact polystyrene (HIPS) and expanded polystyrene (EPS) for the removal of zinc (Zn²⁺) and lead (Pb²⁺) research-nexus.net.

The adsorption process is characterized by high efficiency, with the material's performance analyzed using Langmuir and Freundlich isotherm models. Research indicates that the primary mechanism for removal is chemisorption research-nexus.net. Crosslinked polyethylene-graft-polystyrene sulfonic acid membranes have also been investigated for the adsorption of various metal ions, showing a preference order of Ni(II) > Co(II) > Cu(II) > Pb(II) > Ag(I) uchile.cl.

Table 2: Adsorption Capacity of Sulfonated Waste Polystyrene for Heavy Metals

Adsorbent Material Target Ion Maximum Adsorption Capacity (mg/g)
Sulfonated HIPS Zn²⁺ 5.01
Sulfonated EPS Zn²⁺ 0.38
Sulfonated HIPS Pb²⁺ 6.80

This table details the maximum adsorption capacities of sulfonated high-impact polystyrene (HIPS) and expanded polystyrene (EPS) for zinc and lead ions, as determined by research on using recycled materials for environmental remediation research-nexus.net.

This compound and its derivatives are effective in removing synthetic dyes from industrial wastewater. These dyes are often complex aromatic compounds that are difficult to biodegrade nih.gov. Sulfonated polystyrene can be incorporated into magnetic nanocomposites, such as with cobalt ferrite (B1171679) (CoFe₂O₄), to create a highly selective material for dye degradation nih.gov.

The adsorption mechanism involves the attraction between the anionic sulfonate groups on the polymer and cationic dyes like methylene (B1212753) blue irost.irphyschemres.org. The effectiveness of these adsorbents is influenced by factors such as pH, contact time, and adsorbent dose. In one study, a magnetic adsorbent made from sulfonated waste polystyrene achieved approximately 98% removal of methylene blue. The adsorption kinetics were found to follow a pseudo-second-order model, with the Langmuir isotherm providing the best fit, indicating a maximum adsorption capacity of 46.512 mg/g irost.ir. Another study focusing on activated carbon sphere incorporated sulfonated polystyrene (AC/SPS) found maximum removal efficiencies of 34% for Rhodamine B and 98% for Congo Red researchgate.net.

General Ion Exchange Columns

This compound is widely utilized as a cation-exchange resin in various industrial and laboratory applications. semanticscholar.org The sulfonate groups along the polymer chain are strongly acidic and can readily exchange their sodium ions for other cations in a surrounding solution. This property is harnessed in ion exchange columns for processes such as water softening and the removal of specific metal ions.

In water softening, hard water containing divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) is passed through a column packed with SPS resin. The resin has a higher affinity for these divalent cations and exchanges its sodium ions for them, effectively reducing the hardness of the water. wikipedia.org The process can be represented by the following equilibrium reaction:

2(Resin-SO₃⁻Na⁺) + Ca²⁺ ⇌ (Resin-SO₃⁻)₂Ca²⁺ + 2Na⁺

The efficiency of this ion exchange process is dependent on several factors, including the concentration of the ions in the solution, the flow rate, and the temperature. The capacity of the resin, which is a measure of the number of exchangeable ions per unit weight of the resin, is a critical parameter in the design of ion exchange columns.

PropertyDescription
Matrix Cross-linked Polystyrene
Functional Group Sulfonic Acid
Ionic Form Sodium (Na⁺)
Primary Function Cation Exchange
Common Applications Water Softening, Demineralization

This table provides a general overview of the properties of this compound used in ion exchange columns.

Catalytic Applications

In its acidic form, where the sodium ions are replaced by protons (H⁺), polystyrene sulfonate becomes a potent solid acid catalyst known as polystyrene sulfonic acid (PSSA). This solid acid catalyst is employed in a variety of organic synthesis reactions, offering several advantages over traditional liquid acid catalysts, such as ease of separation from the reaction mixture, reusability, and reduced corrosivity. wikipedia.org

PSSA is commercially available under trade names like Amberlyst. It is utilized in reactions such as esterification, alkylation, and hydration. The catalytic activity stems from the Brønsted acid sites provided by the sulfonic acid groups. The porous structure of the cross-linked polymer allows reactants to diffuse to the active sites.

Recent research has focused on enhancing the catalytic performance of sulfonated polystyrene by creating hybrid materials. For instance, sulfonated polystyrene has been incorporated into the mesoporous channels of silica (B1680970) hollow nanospheres. This approach increases the surface area and accessibility of the acid sites, leading to higher catalytic activity compared to conventional resin beads.

CatalystReaction TypeKey Advantages
Polystyrene Sulfonic Acid (PSSA)Esterification, Alkylation, HydrationReusable, Non-corrosive, Easy separation
PSSA/Silica NanocompositesEsterificationHigh surface area, Enhanced activity

This table summarizes the catalytic applications of the acidic form of this compound.

Polymer Additives and Modifiers

This compound is utilized as a superplasticizer in cement and concrete formulations. Superplasticizers, also known as high-range water reducers, are chemical admixtures that enhance the workability of fresh concrete at a lower water-to-cement ratio. The addition of SPS to a cement suspension leads to the adsorption of the polymer onto the cement particles. xingzhilian.com

The sulfonate groups on the polymer chain impart a negative charge to the cement particles, causing them to repel each other. This electrostatic repulsion prevents the flocculation of cement particles, resulting in a more dispersed and fluid cement paste. xingzhilian.com This improved dispersion allows for a significant reduction in the amount of water required to achieve a desired consistency, leading to concrete with higher strength and durability.

Research has shown that the effectiveness of SPS as a water reducer is influenced by its concentration. Studies on cement suspensions have demonstrated that increasing the concentration of SPS can significantly alter the sedimentation behavior and viscosity of the mixture. xingzhilian.com

Admixture TypeFunctionMechanism of ActionImpact on Concrete Properties
This compoundSuperplasticizer / Water ReducerElectrostatic repulsion between cement particlesIncreased workability, Higher strength, Improved durability

This table outlines the role of this compound as a concrete admixture.

This compound is employed as a reactive emulsifier and dispersant in various applications. lookchem.comgoogle.com As a dispersant, its amphiphilic nature allows it to adsorb onto the surface of particles, providing steric and electrostatic stabilization to prevent agglomeration. The sulfonic acid groups contribute to the dispersing effect, particularly in aqueous systems. xingzhilian.com

It has been investigated as a dispersant for materials such as pigments and carbon nanotubes. nih.gov In the context of coal-water slurries, a novel dispersant was synthesized by grafting this compound onto silica nanoparticles, which showed improved viscosity reduction and stability compared to conventional dispersants. semanticscholar.orgadeka.co.jp

As a reactive emulsifier, the styrene (B11656) backbone of SPS can potentially participate in polymerization reactions, becoming an integral part of the polymer matrix. This covalent bonding minimizes the migration of the emulsifier in the final product, which can lead to improved water resistance and adhesion in coatings and adhesives. google.com

This compound is an effective antistatic agent used to mitigate the buildup of static electricity on the surface of various materials, particularly plastics and synthetic fibers. adeka.co.jp The accumulation of static charge can lead to problems such as dust attraction, handling difficulties, and even electrostatic discharge that can damage sensitive electronic components.

The antistatic properties of SPS are attributed to its hygroscopic nature and ionic conductivity. When applied to a surface, it attracts a thin layer of moisture from the surrounding atmosphere. This moisture layer, containing mobile sodium ions from the sulfonate groups, creates a conductive pathway that allows for the dissipation of static charges. adeka.co.jp Anionic antistatic agents like sulfonates are commonly used in polymers such as polyvinyl chloride and polystyrene.

PolymerApplicationMechanism of Action
PolystyrenePackaging, HousingsSurface conductivity via moisture absorption
Polyvinyl Chloride (PVC)Films, ProfilesIonic conduction
Synthetic FibersTextiles, CarpetsCharge dissipation

This table illustrates the use of this compound as an antistatic agent in different polymers.

Electrochemical Systems and Devices

This compound (SPS) is a key component in the advancement of various electrochemical systems, primarily due to its ionic conductivity and ability to form stable dispersions with conductive polymers.

Conductive Coatings for Electrodes (e.g., in Microbial Electrosynthesis)

A significant application of this compound is in the formulation of conductive coatings for electrodes, notably in combination with poly(3,4-ethylenedioxythiophene) (PEDOT) to form a complex known as PEDOT:PSS. its.ac.idnih.gov This composite material is valued for its high conductivity at room temperature, electrochemical stability, flexibility, and ease of processing. mdpi.comresearchgate.net The PSS component, a polyanion, acts as a charge-balancing dopant and a stabilizer for the polycationic PEDOT chains, enabling the formation of a stable aqueous dispersion that can be easily applied as a coating. nih.govmdpi.com

In the field of microbial electrosynthesis (MES), PEDOT:PSS coatings have been demonstrated to significantly enhance the performance of cathodes. mdpi.comsemanticscholar.org MES is a bioelectrochemical technology that utilizes microorganisms to convert carbon dioxide and electrical energy into valuable chemical products, such as acetate (B1210297). mdpi.comsemanticscholar.org Research has shown that coating a carbon cloth electrode with PEDOT:PSS creates a surface that is more suitable for colonization by electroautotrophic bacteria like Sporomusa ovata. mdpi.com This improved biocompatibility and the inherent high conductivity of the coating lead to a denser bacterial population on the electrode surface. mdpi.comsemanticscholar.org

The practical impact of using PEDOT:PSS-coated cathodes in MES is a substantial increase in production rates and current densities. In one study, reactors with PEDOT:PSS-carbon cloth cathodes achieved an acetate production rate of 252.5 ± 23.6 mmol·d⁻¹·m⁻², which was 9.3 times higher than that of uncoated carbon cloth cathodes. semanticscholar.org Concurrently, the current density increased by a factor of 10.7 to -3.2 ± 0.8 A·m⁻². mdpi.comsemanticscholar.org

Table 1: Performance of Microbial Electrosynthesis (MES) with PEDOT:PSS-Carbon Cloth Cathode

Parameter Uncoated Carbon Cloth Cathode PEDOT:PSS-Coated Carbon Cloth Cathode Fold Increase
Acetate Production Rate (mmol·d⁻¹·m⁻²) ~27.1 252.5 ± 23.6 9.3
Current Density (A·m⁻²) ~ -0.3 -3.2 ± 0.8 10.7
Coulombic Efficiency (%) Not specified 78.6 ± 5.6 Not applicable

Data sourced from studies on Sporomusa ovata-driven MES. mdpi.comsemanticscholar.org

Green and Sustainable Material Development

The synthesis and application of this compound are also being explored within the framework of green chemistry and sustainable material development, addressing the challenge of plastic waste.

Utilization of Waste Polymers in Synthesis

A notable advancement in sustainable chemistry is the synthesis of this compound from waste polystyrene, such as discarded styrofoam. its.ac.idresearchgate.netresearchgate.net This process provides a valuable method for upcycling a common plastic waste material that is otherwise difficult to degrade in the environment. researchgate.netresearchgate.net The synthesis typically involves isolating the polystyrene from the waste material, followed by a sulfonation reaction. researchgate.netresearchgate.net

In this chemical modification, the aromatic rings of the polystyrene are functionalized with sulfonic acid groups (-SO₃H). researchgate.net This is often achieved using a sulfonating agent like acetyl sulfate (B86663), which is prepared from sulfuric acid and acetic anhydride. researchgate.net The resulting sulfonated polystyrene is then neutralized with a base, such as sodium hydroxide (B78521), to produce the sodium salt, this compound. researchgate.netgoogle.com

The properties of the synthesized polymer can be controlled by varying reaction conditions like temperature and time. For instance, one study found that a sulfonation reaction at 40°C for 2 hours yielded the highest degree of sulfonation and cation exchange capacity. its.ac.idresearchgate.net The successful sulfonation is confirmed by analytical techniques such as Fourier-transform infrared (FTIR) spectroscopy, which shows the appearance of characteristic peaks for the sulfonate group (S=O stretching) and O-H stretching. researchgate.netresearchgate.net This demonstrates a viable pathway to convert problematic plastic waste into a functional polymer with applications in areas like polymer electrolyte membranes. researchgate.netnih.gov

Table 2: Characterization of Polystyrene Sulfonate Synthesized from Waste Styrofoam

Reaction Conditions Degree of Sulfonation (%) Cation Exchange Capacity (meq/g) Water Uptake (%)
40°C for 2 hours 1.960 0.1880 9.04

Data represents the optimal results from a study by Salim et al. its.ac.idresearchgate.net

Potential for Biodegradable or Environmentally Benign Polymer Synthesis

The polystyrene backbone of this compound is known for its high stability and resistance to environmental degradation. nih.gov While microorganisms have been shown to utilize polystyrene as a carbon source, the high molecular weight of the polymer limits the efficiency of enzymatic breakdown. nih.gov Currently, the primary "green" aspect of this compound production lies in the utilization of waste polystyrene, which is a recycling and upcycling strategy rather than the creation of a truly biodegradable material. researchgate.net

The principles of green chemistry advocate for designing chemical products that degrade into innocuous substances after their use. acs.org In the context of sulfonated polymers, a successful precedent exists with linear alkylbenzene sulfonate detergents, which were designed to be biodegradable, replacing their persistent branched counterparts. acs.org

Future research into environmentally benign this compound could explore several avenues. One possibility is the incorporation of biodegradable linkages into the polymer backbone, which could be susceptible to microbial or hydrolytic cleavage. Another approach could involve creating copolymers with biodegradable segments. However, there is currently limited research on synthesizing a biodegradable version of this compound itself. The development of such a material would require significant innovation in polymer chemistry to create a structure that retains the desired functionality of the sulfonate groups while possessing a backbone that can be readily broken down in the environment.

Templates and Structural Guides in Material Fabrication

The specific chemical structure and properties of sulfonated polystyrene enable its use as a template or structure-directing agent in the fabrication of other materials, particularly in sol-gel processes.

Use in Sol-Gel Polymerization

Sulfonated polystyrene has been effectively used as a sacrificial template in the synthesis of mesoporous hollow core-shell silica nanoparticles. ias.ac.in In this method, polystyrene nanoparticles are first synthesized and then sulfonated. The sulfonation process introduces negatively charged sulfonate groups onto the surface of the polystyrene spheres, which is a critical step. ias.ac.in

This enhanced negative surface charge facilitates the electrostatic interaction with cationic surfactants, such as cetyltrimethylammonium bromide (CTAB), which in turn directs the deposition of silica precursors like tetraethyl orthosilicate (B98303) (TEOS) around the polystyrene core. ias.ac.in This process, a modification of the Stöber method, results in the formation of a uniform silica shell around the sulfonated polystyrene template. The thickness of this silica shell can be precisely controlled by adjusting the concentration of the silica precursor. ias.ac.in After the silica shell is formed, the sulfonated polystyrene core is removed, typically through calcination or solvent extraction, leaving behind hollow silica nanoparticles with a mesoporous shell structure. ias.ac.in

The use of a sulfonated template, as opposed to an unsulfonated one, has been shown to result in a thicker and more robust silica shell due to the stronger electrostatic interactions guiding the silica deposition. ias.ac.in This templating strategy demonstrates the utility of sulfonated polystyrene in directing the nanoscale architecture of inorganic materials synthesized via sol-gel chemistry.

Table 3: Effect of Sulfonation on Polystyrene Template and Silica Shell Thickness

Template Surface Charge (Zeta Potential, mV) Resulting Silica Shell Thickness (nm)
Polystyrene (PS) -53.3 Thinner
Sulfonated Polystyrene (SPS) -65.0 Thicker (e.g., 20 to 60 nm)

Data adapted from a study on sacrificial template-assisted synthesis. ias.ac.in

Janus Nanoparticles and Biomaterial Engineering

Janus nanoparticles (JNPs), named after the two-faced Roman god, are a class of composite particles whose surfaces have two or more distinct physicochemical properties. dovepress.comnih.gov This anisotropy allows for the integration of different and even incompatible functionalities within a single particle, making them highly valuable in material science and biomedical engineering. dovepress.comnih.gov Polymeric Janus particles, in particular, have garnered significant attention due to the tunable nature and soft-matter properties of polymers. nih.gov this compound (SPS), a polyelectrolyte, plays a crucial role in the synthesis and functionalization of advanced Janus nanoparticles designed for specific bioengineering applications.

The utility of this compound in this field stems from its strong anionic nature and its role as a versatile polymer building block. It can be employed in several synthesis strategies to create anisotropic particles with controlled surface properties and responsiveness to environmental stimuli.

One prominent synthesis method involves the direct surface functionalization of nanoparticles. In a notable study, Janus magnetic nanoparticles with a diameter of approximately 20 nm were created by grafting this compound (referred to as PSSNa) onto the exposed surfaces of poly(acrylic acid)-coated magnetite nanoparticles. nih.gov This process resulted in a JNP with one magnetic face and one polyelectrolyte-coated face. The sulfonated polymer chains provide electrostatic stabilization and, crucially, pH-responsiveness. At low pH values, these JNPs exhibit controlled aggregation, forming stable clusters, while at higher pH, they revert to individually dispersed nanoparticles. nih.gov This reversible clustering behavior is critical for developing "smart" biomaterials that can respond to physiological cues, such as in targeted drug delivery or diagnostic systems.

Another key strategy involves using SPS as a foundational component that is later modified. For instance, snowman-like Janus composite particles have been synthesized using an emulsion swelling-assisted protrusion method. nih.govplos.org The process begins with the sulfonation of polystyrene (PS) microspheres with concentrated sulfuric acid to create SPS microspheres. nih.gov These sulfonated spheres then serve as the core, upon which a second, distinct material—such as an urushiol-lanthanum chelate polymer—is formed on one side, creating the Janus architecture. nih.govplos.org This method highlights the role of SPS as an intermediate that facilitates the construction of complex, multicomponent nanoparticles for applications like directional catalysis. nih.gov

The unique properties of SPS-based Janus nanoparticles enable a range of applications in biomaterial engineering:

Controlled Drug Delivery: The ability to combine a hydrophobic compartment with a hydrophilic SPS-coated compartment allows a single JNP to carry both water-insoluble and water-soluble drugs simultaneously. nih.govresearchgate.net The pH-responsive nature of the SPS can be used to trigger drug release in specific microenvironments, such as acidic tumor tissues. nih.gov

Bioimaging and Theranostics: By integrating materials with imaging capabilities (e.g., magnetic cores for MRI) and therapeutic properties, SPS-based JNPs can serve as multifunctional platforms for simultaneous diagnosis and therapy (theranostics). dovepress.comnih.gov

Biosensing: The distinct faces of a Janus particle can be functionalized independently; for example, one side for capturing a specific biomolecule and the other for signaling, creating advanced biosensors. nih.gov

The research in this area demonstrates the versatility of this compound as a key component in the fabrication of sophisticated Janus nanoparticles.

JNP CompositionSynthesis MethodRole of this compoundKey Findings & Potential Applications
PSSNa-grafted Magnetite Nanoparticles Surface grafting onto exposed surfaces of magnetite cores. nih.govProvides a pH-responsive hydrophilic surface and colloidal stability. nih.govNanoparticles (~20 nm) show reversible, pH-dependent clustering. This controllable aggregation is promising for smart drug delivery systems and diagnostics. nih.gov
Polystyrene-Urushiol Lanthanum (PS-ULa) Emulsion swelling-assisted protrusion from a sulfonated polystyrene core. nih.govPolystyrene is first sulfonated to create SPS microspheres, which act as the structural foundation for the Janus particle. nih.govCreates snowman-like anisotropic particles. The SPS core enables the asymmetric addition of the ULa component, useful for directional catalysis and functional materials. nih.govplos.org

Environmental Applications and Degradation Studies of Sodium Polystyrene Sulfonate

Environmental Remediation and Water Treatment Technologies

Sodium polystyrene sulfonate (SPS) and its derivatives are utilized in various environmental remediation and water treatment applications, primarily leveraging their ion-exchange and flocculation properties. In water softening, cross-linked polystyrene sulfonate resins are used to remove hard ions like calcium (Ca²⁺) and magnesium (Mg²⁺) by exchanging them with sodium ions (Na⁺) wikipedia.org. This process effectively reduces water hardness wikipedia.org.

Furthermore, polystyrene sulfonate synthesized from recycled waste plastic has been demonstrated as an effective auxiliary agent in coagulation, flocculation, and flotation processes for treating water and wastewater researchgate.net. Its application in wastewater purification extends to the removal of pathogens and various inorganic and organic pollutants researchgate.net. The chemical modification of waste polystyrene through sulfonation transforms it into a versatile material for tackling environmental contaminants researchgate.net.

Advanced Adsorption Processes for Pollutant Removal

Sulfonated polystyrene has emerged as a novel adsorbent for removing pollutants from aqueous solutions. Its modified surface, rich in sulfonate (SO₃⁻) groups, provides active sites for the adsorption of contaminants, including heavy metals and organic dyes researchgate.netsid.ir. The conversion of waste polystyrene into a sulfonated adsorbent changes its hydrophobic surface into a negatively charged one, enhancing its capacity for adsorbing cationic pollutants sid.ir.

Research has demonstrated the effectiveness of sulfonated waste polystyrene in removing heavy metal ions. For instance, maximum adsorption capacities for zinc (Zn²⁺), cadmium (Cd²⁺), and lead (Pb²⁺) have been recorded at 5.01 mg g⁻¹, 31.92 mg g⁻¹, and 53.25 mg g⁻¹, respectively researchgate.net.

In another application, magnetic composites of polystyrene sulfonate have been developed to facilitate easy separation of the adsorbent after water treatment sid.ir. A composite of sulfonated polystyrene and iron oxide (polystyrene-SO₃/Fe₃O₄) has shown high efficiency in removing methylene (B1212753) blue dye. The presence of Fe₃O₄ nanoparticles not only allows for magnetic separation but also increases the active surface area for adsorption sid.ir. The adsorption process is influenced by factors such as contact time, adsorbent dosage, and the pH of the solution, with optimal removal of methylene blue achieved at a pH of 7 sid.ir.

PollutantAdsorbentMaximum Adsorption Capacity (mg/g)Reference
Lead (Pb²⁺)Sulfonated Waste Polystyrene53.25 researchgate.net
Cadmium (Cd²⁺)Sulfonated Waste Polystyrene31.92 researchgate.net
Zinc (Zn²⁺)Sulfonated Waste Polystyrene5.01 researchgate.net
Methylene BlueMagnetic Polystyrene Sulfonate (polystyrene-SO₃/Fe₃O₄)46.51 sid.ir

Photo-Degradation Processes Catalyzed by this compound Composites

Composites incorporating sulfonated polystyrene can act as photocatalysts for the degradation of organic pollutants. A notable example is a magnetic nanocomposite made from sulfonated waste polystyrene (SWPS) and cobalt ferrite (B1171679) (CoFe₂O₄), which has been used for the efficient degradation of Calcon, an azo dye nih.gov.

The degradation mechanism involves the adsorption of the dye onto the surface of the nanocomposite. Upon light irradiation, electron-hole pairs are generated in the composite nih.govmdpi.com. The electrons react with oxygen to form highly reactive superoxide (B77818) anion radicals (O₂⁻), while the holes react with hydroxyl groups or water molecules to produce hydroxyl radicals (•OH) nih.gov. These reactive oxygen species then attack and break down the azo group of the Calcon dye, leading to its degradation into smaller organic products nih.gov. The photocatalytic degradation process includes steps such as azo reduction, oxidative deamination, and oxidative decarboxylation nih.gov.

Polymer Degradation Pathways

While functionalized polystyrene sulfonate is useful for remediation, understanding its own degradation pathways is crucial for assessing its environmental fate. Degradation can occur through biological and chemical processes.

Oxidative Biodegradation by Fungi (e.g., Brown-Rot Basidiomycetes)

Certain types of wood-rotting fungi have demonstrated the ability to biodegrade this compound. In particular, brown-rot basidiomycetes have been shown to be effective depolymerizers of PSS nih.govplos.org. In one study, these fungi caused up to a 50% reduction in the number-average molecular mass (Mn) of PSS within a 20-day period nih.govplos.org.

The most efficient strain identified was Gloeophyllum trabeum. In-depth investigation revealed that the degradation is not caused by typical lignin-modifying enzymes but by an extracellular process involving hydroquinone-driven Fenton chemistry nih.govplos.org. The fungus produces metabolites such as 2,5-dimethoxy-1,4-hydroquinone (2,5-DMHQ), which drives the Fenton reaction, generating hydroxyl radicals that attack and break down the polymer chain nih.govplos.org. In contrast, white-rot fungi, which are known for their enzymatic degradation of lignin, were largely unable to cause substantial depolymerization of PSS under the same conditions nih.govplos.org. This suggests that the non-enzymatic, radical-based mechanism employed by brown-rot fungi is particularly suited for degrading recalcitrant synthetic polymers like PSS nih.govplos.org.

Fungal TypeExample SpeciesPSS Depolymerization Efficiency (Reduction in Mn)Primary MechanismReference
Brown-Rot BasidiomycetesGloeophyllum trabeumUp to 50% in 20 daysHydroquinone-driven Fenton chemistry nih.govplos.org
White-Rot FungiTrametes versicolorInsignificantEnzymatic (Laccase) - Ineffective nih.govplos.org

Fenton Reaction Mechanisms in Polymer Breakdown

The Fenton reaction, a process involving hydrogen peroxide (H₂O₂) and an iron catalyst, is an effective advanced oxidation process for breaking down this compound. Experimental and computational studies show that the Fenton reaction causes both a reduction in the polymer's molecular weight and a loss of its aromaticity to occur almost simultaneously osti.govosti.gov. With two molar equivalents of H₂O₂ per styrene (B11656) monomer, more than half of the PSS can be broken down into low molecular weight compounds (< 500 g/mol ) osti.govosti.gov.

A photo-assisted Fenton reaction has been found to be particularly efficient in mineralizing cross-linked sulfonated polystyrene, achieving over 99% mineralization within 250 minutes after a sulfonation pretreatment nih.gov. The efficiency of this advanced oxidative process is critically dependent on the presence of the sulfonate groups on the polymer chain osti.govnih.gov.

Role of Hydroxyl Radicals and Iron-Sulfonate Interactions

The high efficiency of the Fenton-based degradation of PSS is attributed to the strong interaction between the iron catalyst and the polymer's sulfonate groups osti.govosti.gov. The sulfonate groups act as chelating agents, binding the iron ions (Fe²⁺/Fe³⁺) closely to the polymer chain, likely through a cation-exchange mechanism osti.govosti.govnih.gov.

This proximity ensures that the highly reactive hydroxyl radicals (•OH), which are generated from the reaction between Fe²⁺ and H₂O₂, are produced directly at the site of the polymer osti.govosti.gov. This localized generation of radicals significantly increases the likelihood of an attack on the polymer backbone, leading to efficient cleavage of C-C bonds and minimizing the loss of radicals to unproductive side reactions osti.govosti.gov. Computational studies indicate that at least two hydroxyl radicals are needed to cleave the backbone C-C bonds or eliminate aromaticity osti.gov. The calculations also show that the hydroxyl radical is most likely to add to the aromatic carbon that is bonded to the sulfur atom, which facilitates the loss of the sulfonate group early in the degradation process osti.gov.

Molecular Weight Reduction and Aromaticity Loss during Degradation

The degradation of this compound (SPS) often involves both a reduction in the polymer's molecular weight and a loss of its aromatic character. Studies combining experimental results with ab initio quantum chemistry calculations have shown that these two processes can occur almost at the same time during a Fenton reaction-based breakdown. osti.gov

In one such study, the breakdown of PSS was examined as a function of hydrogen peroxide (H2O2) concentration. The results indicated that a significant portion of the material, over half, was broken down into low molecular weight compounds (less than 500 g/mol ) when two molar equivalents of H2O2 were used per styrene monomer. osti.gov This efficiency is thought to be due to the close association of iron atoms with the sulfonate groups, which generates hydroxyl radicals in direct proximity to the polymer chain. osti.gov

Infrared (IR) spectroscopy data supports the concurrent loss of aromaticity and backbone integrity. A sharp decrease in the methylene band, which is part of the polymer backbone, was observed along with the loss of aromaticity at 0.6 molar equivalents of H2O2 for a PSS sample with a molecular weight of 1,700 g/mol . osti.gov Size exclusion chromatography (SEC) data confirmed that depolymerization also occurs at this stage. osti.gov The sulfonation of the polystyrene is critical for this degradation process; experiments have shown that very little molecular weight reduction occurs for non-sulfonated polystyrene under the same conditions. osti.gov

The table below illustrates the changes in molecular weight distribution for different PSS samples as the concentration of hydrogen peroxide is increased.

Table 1: Effect of H₂O₂ Concentration on the Molecular Weight Distribution of PSS Samples during Fenton Degradation.

PSS Sample (Initial Molecular Weight)Molar Equivalents of H₂O₂ to PSS MonomerObserved Changes in Molecular Weight Distribution
PSS 1.7K (1,700 g/mol)0.6Some depolymerization occurs. osti.gov
PSS 1.7K, PSS 5.6K, and PSS 33K< 1 to > 2Progressive decrease in molecular weight with increasing H₂O₂. osti.gov
General PSS2.0More than 50% of the material is broken down to compounds < 500 g/mol. osti.gov

Sonochemical Degradation under Ultrasonic Irradiation

Ultrasonic irradiation provides a mechanochemical pathway for the degradation of this compound. The process relies on acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in the liquid. nih.gov This collapse creates localized hotspots with extremely high temperatures and pressures, leading to the generation of highly reactive species like hydroxyl radicals and the mechanical shearing of polymer chains. nih.gov

The degradation of polymers under ultrasound is primarily a mechanochemical process. researchgate.net For PSS, the fragment radicals created during the degradation can be used to initiate the polymerization of other monomers, such as styrene, to form block copolymers. researchgate.net This indicates that the ultrasonic irradiation cleaves the PSS chain, creating reactive radical sites.

The rate and extent of degradation are influenced by several factors. The process is more effective for polymers with high molecular weights. As the polymer chains are broken down, they approach a limiting molecular weight below which no further significant degradation occurs. kpi.ua The degradation kinetics often follow an equation where the molecular weight decreases with irradiation time until it reaches this limiting value. researchgate.net

The effectiveness of the sonochemical treatment is also dependent on the operating conditions, as detailed in various studies on surfactants, which are structurally related to PSS.

Table 2: Key Parameters in Sonochemical Degradation Studies.

ParameterInfluence on DegradationExample/Observation
Ultrasound FrequencyAffects the rate of polymerization and degradation. researchgate.netA study on sodium styrene sulfonate copolymerization showed the maximum effect in the 20 to 540 kHz range. researchgate.net
Acoustic IntensityHigher intensity generally increases the rate of degradation. researchgate.netkpi.uaThe rate of copolymerization increased with increasing acoustic intensity at 20 and 40 kHz. researchgate.net
TemperatureSonochemical reactions are often more efficient at lower temperatures. kpi.uaA negative temperature coefficient is often cited as evidence of a mechanical degradation process. kpi.ua
Dissolved GasesThe nature of the dissolved gas influences the conditions during cavitation and the resulting shear fields. kpi.uaDegradation of polystyrene in solution showed significant differences when saturated with different gases like argon versus air. nih.govkpi.ua

Factors Influencing Environmental Persistence and Degradation Rates

Influence of Redox Mediators

Redox mediators can play a significant role in the degradation of this compound, particularly in environments like fuel cell membranes where the polymer is exposed to radical species. The cerium(III)/cerium(IV) redox couple is one such system that has been investigated for its potential to mitigate polymer degradation. dntb.gov.ua

The mechanism involves the redox mediator catalytically repairing the polymer. For instance, if a radical attacks the polymer chain, creating a polymer radical, a redox mediator in its reduced state (e.g., Ce³⁺) can donate an electron to neutralize the radical, preventing further chain scission or cross-linking. The oxidized mediator (e.g., Ce⁴⁺) can then be regenerated through other electrochemical processes. The effectiveness of this mitigation depends on the specific degradation pathway and the lifetime of the intermediate radical species on the polymer. dntb.gov.ua

Effect of Divalent Ions on Degradation

Divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺) can significantly influence the properties of this compound in aqueous environments, which in turn can affect its degradation. rsc.orgtamu.edu PSS is a polyelectrolyte with negatively charged sulfonate groups that strongly interact with and bind positive ions. wikipedia.org

The primary interaction is an ion-exchange process where the sodium ions associated with the sulfonate groups are displaced by divalent cations. wikipedia.orgnih.gov This interaction is not selective, and PSS can also bind with other cations. nih.gov The presence of divalent ions has been shown to directly impact the physicochemical properties of polyelectrolyte complexes containing PSS, such as their glass transition temperature. rsc.orgtamu.edu For example, polyelectrolyte complexes assembled with CaCl₂ have a higher glass transition temperature compared to those assembled with MgCl₂. rsc.orgtamu.edu

These strong ion-specific interactions can alter the polymer's conformation and accessibility to degrading agents. The binding of divalent cations can cause the polymer chains to become more compact or cross-linked, potentially shielding the polymer backbone from chemical or biological attack. This "ion bridging" effect could increase the environmental persistence of PSS by making it physically more difficult for degrading agents, such as hydroxyl radicals or enzymes, to access the polymer chain. While studies have focused on the impact on physical properties, this altered structure is a key factor that could indirectly influence degradation rates. rsc.org

Theoretical and Computational Modeling of Sodium Polystyrene Sulfonate Systems

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational dynamics and intermolecular interactions of sodium polystyrene sulfonate.

The potential of mean force (PMF) is a critical concept in understanding the energetics of molecular processes. It represents the free energy profile along a specific reaction coordinate, providing insight into the thermodynamic stability of different molecular configurations. wikibooks.orguiuc.edu In the context of this compound, PMF calculations can be used to quantify the interactions between polymer chains or between the polymer and other molecules.

Steered molecular dynamics (SMD) is a technique often employed to calculate the PMF. uiuc.edusemanticscholar.org In SMD, an external force is applied to pull a molecule or a part of a molecule along a defined path, and the work done during this process can be related to the free energy change using Jarzynski's equality. uiuc.edusemanticscholar.org This allows for the exploration of energy barriers and stable states in polymer-polymer and polymer-solvent interactions. The calculation of PMF provides a quantitative measure of the forces and energies governing the association and dissociation of SPS chains.

MD simulations are instrumental in characterizing the conformational properties of this compound in various solvent environments. The conformation of a polyelectrolyte chain is highly dependent on factors such as the degree of sulfonation, salt concentration, and the nature of the counterions. acs.org

Atomistic MD simulations have been used to study the solvation behavior of short-chain polystyrene sulfonate in aqueous electrolyte solutions. acs.org These simulations provide detailed information about the structure and conformation of the polymer as a function of the aqueous environment. For instance, the radius of gyration, a measure of the polymer's size, can be calculated from the simulation trajectories. Studies have shown that for hydrolyzed polyacrylamide (HPAM), a similar polyelectrolyte, the radius of gyration decreases as the salt concentration increases, indicating a more coiled conformation. nih.gov

PolymerSalt Concentration (M)Radius of Gyration (nm)
HPAM0.0~1.8
HPAM0.61.5

This table illustrates the effect of salt concentration on the radius of gyration for a comparable polyelectrolyte, demonstrating the utility of MD simulations in predicting conformational changes.

MD simulations allow for a detailed analysis of the various intermolecular interactions that govern the behavior of this compound systems. These interactions include electrostatic forces, van der Waals forces, and hydrogen bonds. osti.gov The simulations can reveal the specific atoms and functional groups involved in these interactions and their temporal evolution.

For example, MD simulations can be used to study the formation of hydrogen bonds between the sulfonate groups of SPS and water molecules, or between different polymer chains. nih.gov The analysis of radial distribution functions (RDFs) from MD simulations can provide information about the spatial arrangement of molecules and the likelihood of finding one molecule at a certain distance from another, offering insights into the strength and nature of intermolecular interactions. nih.gov Furthermore, simulations have been used to investigate the binding of other molecules, such as drugs, to polystyrene sulfonate, highlighting the potential for intermolecular interactions to affect the bioavailability of concomitantly administered medications. nih.govnursingcenter.com

Coarse-Grained (CG) Models for Polymer Behavior

While fully atomistic MD simulations provide a high level of detail, they can be computationally expensive for studying large polymer systems over long timescales. Coarse-grained (CG) models offer a solution by grouping several atoms into a single interaction site, or "bead." nih.gov This simplification reduces the number of degrees of freedom in the system, allowing for the simulation of larger systems and longer phenomena. acs.org

Several CG models have been developed for this compound. nih.govacs.org These models are typically parameterized to reproduce certain properties of the atomistic system, such as structural features or thermodynamic properties. For instance, a CG model for NaPSS in water was developed using the MARTINI coarse-graining philosophy, where four heavy atoms are grouped into one CG site. nih.gov The interaction parameters for the polymer sites were obtained by matching the potential of mean force between two monomers to the results of atomistic simulations. nih.gov

CG simulations have been successfully used to study various aspects of NaPSS behavior, including:

The local and global conformations of polyelectrolyte chains. acs.org

The effect of added salt on the radius of gyration of PSS chains. acs.org

The conformational properties of single chains, which can range from rod-like for fully sulfonated chains to collapsed globules at low sulfonation fractions. nih.gov

A recent development has been the use of machine learning techniques, such as Bayesian optimization, to develop explicit solvent CG models of NaPSS that can capture both the structure and dynamics of the polymer in aqueous solutions. nih.gov These advanced models show promise for probing the structural, dynamic, and rheological properties of polyelectrolytes. nih.gov

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for studying the details of chemical bonding and intermolecular interactions at the atomic level. documentsdelivered.comnih.gov

DFT calculations can provide valuable insights into the nature and strength of hydrogen bonds and other non-covalent interactions in systems containing this compound. documentsdelivered.comnih.gov By calculating the electron density distribution, DFT can be used to characterize the electronic properties of the interacting molecules and quantify the energetics of these interactions. nih.gov

In the context of SPS, DFT can be used to:

Analyze the hydrogen bonding interactions between the sulfonate groups and surrounding water molecules or other hydrogen bond donors.

Investigate the interaction energies between the polymer and counterions or other dissolved species.

Examine the electronic structure of the styrenesulfonate monomer to understand its reactivity and interaction preferences.

DFT studies on similar ionic molecular materials have shown that it can accurately predict binding energies and provide insights into the nature of hydrogen bonding interactions. documentsdelivered.comnih.gov The choice of the functional and basis set is crucial for obtaining accurate results, and benchmark studies are often performed to assess the performance of different DFT methods. nih.gov

Computational MethodPrimary Application for this compoundKey Insights Provided
Molecular Dynamics (MD)Simulating polymer dynamics and conformational changes.Time-resolved behavior, radius of gyration, diffusion coefficients.
Potential of Mean Force (PMF)Calculating free energy profiles of interactions.Binding affinities, interaction strengths, energy barriers.
Coarse-Grained (CG) ModelsSimulating large-scale polymer behavior over long timescales.Overall polymer morphology, phase behavior, rheological properties.
Density Functional Theory (DFT)Analyzing electronic structure and intermolecular forces.Hydrogen bond energies, charge distributions, reaction mechanisms.

Scaling Theory for Polyelecrolyte Solutions

The behavior of polyelectrolyte solutions, such as those of this compound, can be described using scaling theory, which provides a framework for understanding how their properties change with concentration and molecular weight. This theory, initially developed for neutral polymers, has been extended to charged polymers, taking into account the significant influence of electrostatic interactions. nih.gov

In dilute solutions, the polymer chains are far apart and behave as individual entities. However, as the concentration increases, the chains begin to overlap, entering what is known as the semidilute regime. For polyelectrolytes in salt-free or low-salt conditions, this regime is particularly extensive. psu.edu The electrostatic repulsion between the charged sulfonate groups along the polymer backbone causes the chains to adopt a more extended conformation compared to neutral polymers. nih.gov

Scaling theory predicts specific relationships (power laws) for various properties in the semidilute unentangled regime. psu.edu For instance, the dynamics of the polymer chains are described as Rouse-like. psu.edu The key predictions of the scaling model in this regime include:

Viscosity (η): The solution's viscosity is predicted to increase weakly with polymer concentration (c), following the relationship η ~ c^1/2, a behavior known as the Fuoss law. psu.edu

Relaxation Time (τ): The time it takes for a polymer chain to return to its equilibrium conformation, known as the Rouse relaxation time, is expected to decrease as concentration increases (τ_Rouse ~ c^-1/2). psu.edu

Diffusion Coefficient (D): The self-diffusion coefficient of the polymer chains is predicted to be independent of concentration in this regime. psu.edu

These scaling relationships provide a powerful tool for characterizing polyelectrolyte solutions and determining properties like molecular weight from experimental measurements of viscosity, relaxation time, or diffusion. rug.nl As the concentration increases further, the polymer chains become entangled, leading to different scaling behaviors. For salt-free polyelectrolytes in the entangled regime, the viscosity is predicted to scale as η ~ c^3/2. psu.edu

The table below summarizes the predicted scaling laws for key properties of salt-free polyelectrolyte solutions in different concentration regimes.

PropertySemidilute Unentangled RegimeEntangled Regime
Viscosity (η) ~ c^1/2~ c^3/2
Relaxation Time (τ) ~ c^-1/2Independent of c
Diffusion Coefficient (D) Independent of c~ c^-1/2

This table illustrates the concentration dependence of physical properties of salt-free polyelectrolyte solutions as predicted by scaling theory. psu.edu

Ab Initio Quantum Chemistry Calculations for Reaction Pathways

Ab initio quantum chemistry methods are computational techniques based on the fundamental principles of quantum mechanics to solve the electronic Schrödinger equation without relying on empirical parameters. wikipedia.org These "first-principles" calculations provide detailed insights into molecular structures, energies, and reaction mechanisms. wikipedia.orghelsinki.fi For this compound, these methods have been employed to investigate its degradation pathways, particularly in advanced oxidation processes like the Fenton reaction, which involves hydroxyl radicals. osti.gov

By combining experimental studies with ab initio calculations, researchers can elucidate the complex sequence of events that lead to the breakdown of the polymer. osti.gov These computational models allow for the exploration of transient intermediates and reaction transition states that are difficult or impossible to observe experimentally. The calculations can map out the potential energy surface of a reaction, identifying the most energetically favorable pathways for chemical transformations. osti.govmdpi.com

A significant application of ab initio calculations in the study of this compound degradation is the prediction of where highly reactive species, such as the hydroxyl radical (•OH), will attack the polymer structure. The hydroxyl radical is a powerful, non-selective oxidizing agent central to the Fenton reaction. Understanding its initial point of attack is crucial for unraveling the subsequent degradation mechanism.

Computational studies have shown that the addition of a hydroxyl radical to the aromatic ring of the styrene (B11656) sulfonate monomer is a key step in the degradation process. osti.gov Ab initio calculations were used to determine the most probable sites for this addition. The results indicate that the hydroxyl radical is most likely to add to the aromatic carbon atom that is directly bonded to the sulfur atom of the sulfonate group (-SO₃⁻). osti.gov

Loss of Sulfonate Group: The addition of the hydroxyl radical to this carbon facilitates the cleavage of the carbon-sulfur bond, leading to the loss of the sulfonate group as hydrogen sulfite (B76179) anion early in the reaction sequence. osti.gov

Formation of Semiquinone: This pathway also promotes the formation of a semiquinone-type radical, which can efficiently reduce Fe(III) back to Fe(II). osti.gov This regeneration of the Fe(II) catalyst is vital for the efficiency of the Fenton cycle.

The calculations support experimental observations that the reduction of the polymer's molecular weight and the loss of its aromatic character occur almost simultaneously. osti.gov They indicate that at least two hydroxyl radicals are required to either break the C-C bonds of the polymer backbone or to eliminate the aromaticity of the benzene (B151609) ring. osti.gov

The table below summarizes the key findings from the ab initio calculations regarding the interaction of hydroxyl radicals with the polystyrene sulfonate structure.

Computational FindingImplication for Degradation PathwayReference
Most probable •OH addition site: Aromatic carbon bonded to sulfur.Explains the early loss of the sulfonate group. osti.gov
Intermediate formation: Leads to semiquinone radical formation.Facilitates the efficient regeneration of the Fe(II) catalyst. osti.gov
Stoichiometry: At least two •OH radicals are needed for backbone cleavage or dearomatization.Supports experimental findings of simultaneous molecular weight reduction and loss of aromaticity. osti.gov

This table presents the theoretical predictions from ab initio calculations on the reaction between hydroxyl radicals and this compound and their experimental significance.

Purification and Characterization Challenges in Research

Potential for Extraneous Species Introduction During Purification

While purification is critical, some common methods can inadvertently introduce extraneous species into the NaPSS sample. A widely employed technique for NaPSS purification is ion exchange; however, research has shown that this process itself can be a source of contamination through at least two distinct mechanisms. researchgate.net

One potential issue is the chemical transformation of polystyrene sulfonic acid (HPSS), which is a relatively unstable intermediate formed during the ion-exchange process. researchgate.net If not properly controlled, the degradation of HPSS can introduce impurities into the final sample. A second mechanism is the release of small amounts of "condensed" acid from the cationic resins during the elution of the NaPSS molecules. researchgate.net These released ionic species were not present in the original sample and can alter its properties. For instance, the presence of these additional osmotically active particles can lead to an increase in the osmotic coefficient of the purified sample compared to the original. researchgate.net

Other potential impurities that may need to be removed or avoided during purification include Sodium Bromide, various isomers, and β-haloethyl benzene (B151609) sulfonic acid sodium salt. google.com

Development of Standardized Purification Methodologies (e.g., Dialysis)

Given the challenges associated with methods like ion exchange, there is a recognized need for standardized purification methodologies that are both effective and minimally contaminating. Simple dialysis has been proposed as a reliable and adequate standard protocol for purifying primary NaPSS samples. researchgate.net

Dialysis is a technique that separates molecules based on size by using a semi-permeable membrane. creative-proteomics.com In the context of NaPSS purification, the polymer solution is placed inside a dialysis bag made of a membrane with a specific molecular weight cut-off (MWCO). researchgate.netcreative-proteomics.com This bag is then submerged in a large volume of pure water (the dialysate). Small molecules, such as salts and other low-molecular-weight impurities, can pass through the membrane's pores into the dialysate, driven by the concentration gradient, while the larger NaPSS polymer chains are retained within the bag. creative-proteomics.com

The process involves periodic changes of the dialysate to maintain a steep concentration gradient and ensure the efficient removal of contaminants. creative-proteomics.com Purification is considered complete when the conductivity of the dialysate matches that of the pure water, indicating that all mobile ionic impurities have been removed from the polymer sample. nih.gov This straightforward method effectively removes small molecule contaminants without introducing new species, making it a superior choice for achieving high-purity NaPSS for research purposes. researchgate.net

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to assess the ion-exchange capacity of sodium polystyrene sulfonate in aqueous solutions?

  • Methodology :

Prepare standardized solutions (e.g., using USP-grade reagents like sodium sulfate or sulfamic acid for calibration ).

Use batch equilibrium experiments with controlled pH (3–9) and ionic strength (0.01–0.1 M NaCl) to mimic physiological conditions.

Quantify ion uptake via atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) for cations like K⁺ or NH₄⁺.

Calculate binding capacity (mmol/g) using Langmuir or Freundlich isotherm models. Ensure reproducibility by triplicate trials and statistical validation (e.g., ANOVA) .

Q. How should researchers design in vitro studies to evaluate this compound’s selectivity for potassium ions over other cations?

  • Methodology :

Use competitive binding assays with equimolar concentrations of K⁺, Ca²⁺, Mg²⁺, and Na⁺ in simulated intestinal fluid (pH 6.8).

Employ ion-selective electrodes or chromatographic separation (HPLC with conductivity detection) to monitor residual cation concentrations .

Normalize data to resin mass and contact time (e.g., 1–24 hours). Report selectivity coefficients (K⁺/X⁺) and compare against prior literature to identify outliers .

Advanced Research Questions

Q. How can contradictions in reported binding kinetics of this compound across studies be systematically addressed?

  • Methodology :

Conduct a meta-analysis of published data, categorizing variables such as resin particle size (e.g., 50–200 µm), temperature (25°C vs. 37°C), and solution composition .

Replicate divergent experiments under standardized conditions, adhering to USP guidelines for reagent preparation (e.g., sodium tetraphenylboron TS for validation) .

Apply multivariate regression to isolate confounding factors (e.g., pH drift, competing ions). Publish negative results to reduce publication bias .

Q. What advanced techniques are critical for characterizing the structural stability of this compound under varying pH conditions?

  • Methodology :

Use Fourier-transform infrared spectroscopy (FTIR) to track sulfonic acid group degradation (-SO₃H) at extreme pH (1–13).

Perform thermogravimetric analysis (TGA) to assess thermal stability post-pH exposure.

Combine scanning electron microscopy (SEM) with energy-dispersive X-ray spectroscopy (EDX) to correlate structural changes with ion retention .

Q. How can researchers optimize protocols to mitigate interference from organic molecules (e.g., bile acids) in this compound efficacy studies?

  • Methodology :

Pre-treat simulated biological fluids with solid-phase extraction (SPE) to remove interferents.

Validate interference using mass spectrometry (LC-MS/MS) to quantify residual organic compounds.

Modify resin surface chemistry via crosslinking (e.g., divinylbenzene) and test binding efficiency in dual-ion environments .

Data Analysis & Reproducibility

Q. What statistical approaches are most robust for analyzing dose-response relationships in this compound toxicity assays?

  • Methodology :

Apply non-linear regression models (e.g., Hill equation) to EC₅₀ calculations.

Use bootstrap resampling to estimate confidence intervals for low-sample-size datasets.

Cross-validate results with alternative assays (e.g., MTT for cell viability, comet assay for genotoxicity) .

Q. How should conflicting in vivo vs. in vitro efficacy data for this compound be reconciled?

  • Methodology :

Compare in vitro binding kinetics with pharmacokinetic profiles (e.g., resin transit time in GI tract models).

Use computational simulations (e.g., COMSOL Multiphysics) to model resin-fluid interactions in dynamic biological environments.

Conduct cross-species validation (rodent vs. human-derived cell lines) to identify physiological variables affecting outcomes .

Literature & Synthesis

Q. What strategies are effective for synthesizing fragmented literature on this compound’s role in chronic kidney disease management?

  • Methodology :

Create a structured database of clinical trials (Phase I-IV) and preclinical studies, tagging variables like dosing regimens and patient comorbidities.

Use systematic review tools (PRISMA guidelines) to assess bias and evidence quality.

Highlight gaps (e.g., long-term resin retention effects) as priorities for future research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.